KRASG12D-IN-3-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H30ClF6N7O2 |
|---|---|
Molecular Weight |
685.1 g/mol |
IUPAC Name |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
InChI Key |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
Canonical SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRASG12D Inhibition: A Technical Guide
Disclaimer: Detailed public information on the specific compound "KRASG12D-IN-3-d3" is limited. Therefore, this guide will focus on the well-characterized, potent, and selective non-covalent KRASG12D inhibitor, MRTX1133 , as a representative molecule to elucidate the mechanism of action for this class of inhibitors. The deuterated nature of this compound suggests a modification intended to improve metabolic stability, while the core mechanism of action is expected to be identical to its non-deuterated counterpart.
Introduction to KRASG12D and Its Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] The G12D mutation, a substitution of glycine for aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis in numerous cancers, particularly pancreatic ductal adenocarcinoma.[2]
MRTX1133 is a first-in-class, non-covalent inhibitor that demonstrates high potency and selectivity for the KRASG12D mutant protein.[3][4] It represents a significant advancement in targeting what was once considered an "undruggable" oncogene. This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.
Mechanism of Action
MRTX1133 exerts its inhibitory effect through a multi-faceted mechanism that involves direct binding to the KRASG12D protein, disruption of effector protein interactions, and subsequent suppression of downstream oncogenic signaling.
Binding to the Switch-II Pocket
MRTX1133 binds to a shallow pocket on the KRASG12D protein located between Switch I and Switch II, known as the Switch-II pocket (S-IIP).[3][5] This binding is non-covalent and exhibits exceptionally high affinity, with a dissociation constant (Kd) in the picomolar range.[4][6] The inhibitor optimally fills this pocket and forms favorable interactions with the protein.[5] Molecular dynamics simulations suggest that the binding of MRTX1133 stabilizes the binding site by increasing its hydrophobicity.[7][8]
Inhibition of Effector Protein Interaction
By occupying the Switch-II pocket, MRTX1133 sterically hinders the interaction of KRASG12D with its downstream effector proteins, most notably RAF1.[3][5] This disruption is a critical step in its mechanism, as the binding of effectors to KRAS is necessary for the propagation of oncogenic signals. Furthermore, MRTX1133 has been shown to prevent the SOS1-catalyzed nucleotide exchange, which is a key step in the activation of RAS proteins.[3][5]
Suppression of Downstream Signaling Pathways
The direct consequence of inhibiting KRASG12D-effector interactions is the suppression of downstream signaling cascades. Treatment with MRTX1133 leads to a significant and dose-dependent reduction in the phosphorylation of key downstream kinases, including ERK1/2 (pERK) and S6.[1] This demonstrates the effective blockade of both the MAPK and PI3K/AKT/mTOR pathways. The inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[1]
Quantitative Data
The following tables summarize the key quantitative data for MRTX1133 from various in vitro and in vivo studies.
| Parameter | Value | Assay | Target | Reference |
| Binding Affinity (Kd) | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRASG12D | [4] |
| Biochemical IC50 | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-loaded KRASG12D | [4] |
| Selectivity (Binding) | ~700-fold | Surface Plasmon Resonance (SPR) | KRASG12D vs KRASWT | [4] |
| Cell Line | Cancer Type | IC50 (pERK Inhibition) | IC50 (Cell Viability) | Reference |
| AGS | Gastric Adenocarcinoma | 2 nM | 6 nM | [3] |
| AsPC-1 | Pancreatic Adenocarcinoma | Not Reported | 7-10 nM | [4] |
| SW1990 | Pancreatic Adenocarcinoma | Not Reported | 7-10 nM | [4] |
| Panc 04.03 | Pancreatic Adenocarcinoma | Not Reported | Single-digit nM | [3] |
| HPAC | Pancreatic Adenocarcinoma | Not Reported | Not Reported | [1] |
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| Panc 04.03 | Pancreatic Adenocarcinoma | 10 and 30 mg/kg BID (IP) | -62% and -73% tumor regression | [3] |
| HPAC | Pancreatic Adenocarcinoma | 30 mg/kg BID (IP) | 85% tumor regression | [1] |
| Patient-Derived Xenografts (PDX) | Pancreatic Adenocarcinoma | 30 mg/kg BID (IP) | 8 out of 11 models showed >30% tumor regression | [4] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability Assay
-
Cell Plating: Seed 2,000 to 5,000 cells per well in a 96-well plate.[3]
-
Compound Treatment: After 24 hours, treat cells with serial dilutions of MRTX1133 (final DMSO concentration of 0.5%).[4]
-
Viability Assessment: Remove the growth media, wash the adherent cells with PBS, and freeze the plates at -80°C for at least 24 hours.[4] Thaw the plates and add CellTiter-Glo reagent to each well.[3]
-
Data Acquisition: After a 10-minute incubation at room temperature, record luminescence values using a plate reader.[3]
-
Analysis: Generate IC50 values using graphing software such as GraphPad Prism.[3]
Western Blot for pERK Inhibition
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of MRTX1133 for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated ERK (pERK) and total ERK, as well as a loading control (e.g., Ran).[3]
-
Detection: Incubate with a secondary antibody and visualize protein bands using an appropriate detection system.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Reaction Setup: Incubate recombinant human KRASG12D protein (e.g., 5 nM) with the test compound in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).[7]
-
Tracer and Antibody Addition: Add a fluorescently labeled tracer compound (e.g., 100 nM) and a terbium-conjugated antibody (e.g., 0.5 nM Tb-SA).[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[7]
-
Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm).[7]
-
Analysis: Calculate the HTRF ratio and fit the data to determine IC50 values.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: Immobilize biotinylated KRASWT and KRASG12D proteins on a Series S SA sensor chip.[7]
-
Compound Injection: Inject a series of concentrations of MRTX1133 over the chip surface.
-
Data Collection: Monitor the association and dissociation phases of the binding interaction.
-
Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).[9]
In Vivo Xenograft Model
-
Animal Model: Utilize 6-8 week old female athymic nude mice.[10]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Panc 04.03) into the flanks of the mice.[10]
-
Treatment: Once tumors reach a specified volume, randomize mice into vehicle control and treatment groups. Administer MRTX1133 via intraperitoneal (IP) injection, typically twice daily (BID).[10]
-
Monitoring: Measure tumor volume and body weight regularly.[10]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[10]
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: KRASG12D Signaling Pathway and MRTX1133 Inhibition.
Caption: Experimental Workflow for Characterizing MRTX1133.
Caption: Logical Flow of MRTX1133's Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe MRTX1133 | Chemical Probes Portal [chemicalprobes.org]
- 7. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. medchemexpress.com [medchemexpress.com]
The Parent Compound of KRASG12D-IN-3-d3: A Technical Guide to KRASG12D-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRASG12D-IN-3-d3 is the deuterium-labeled analogue of the potent and orally bioactive inhibitor, KRASG12D-IN-3. The parent compound, KRASG12D-IN-3, also identified as compound Z1084, is a highly selective inhibitor of the KRAS G12D mutation, a critical driver in numerous cancers, including pancreatic and colorectal carcinomas.[1] This technical guide provides a comprehensive overview of the core characteristics of KRASG12D-IN-3, including its chemical properties, mechanism of action, and relevant experimental data and protocols.
Chemical Properties and Structure
KRASG12D-IN-3 is a pyrimidine-fused ring compound.[2] While a definitive public synthesis protocol for KRASG12D-IN-3 (Z1084) is not widely available, its structure is known.
| Property | Value |
| Compound Name | KRASG12D-IN-3 |
| Synonym | Z1084 |
| Molecular Formula | C31H30ClF6N7O2 |
| Molecular Weight | 682.06 g/mol |
| SMILES | ClC1=C(C(F)(F)F)C(C2=C(F)C(N=C(OC[C@]3... |
Note: The full SMILES string is truncated for brevity but is available in chemical databases.
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.
KRASG12D-IN-3 is a non-covalent inhibitor that selectively binds to the KRAS G12D mutant protein. This binding is thought to occur in the switch-II pocket, a groove on the protein surface that is critical for its interaction with downstream effectors like RAF kinases. By occupying this pocket, KRASG12D-IN-3 prevents the engagement of RAF, thereby inhibiting the subsequent phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK). Inhibition of the PI3K/AKT/mTOR pathway is also an anticipated consequence of blocking KRAS G12D activity.
Quantitative Data
KRASG12D-IN-3 has demonstrated potent and selective inhibition of tumor cell growth in cell lines harboring the KRAS G12D mutation.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| AGS | Gastric Adenocarcinoma | KRAS G12D | 0.38[1][2] |
| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | 1.23[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of KRASG12D-IN-3.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density by quantifying total cellular protein content.
Materials:
-
96-well plates
-
KRASG12D-IN-3 stock solution (e.g., in DMSO)
-
Culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of KRASG12D-IN-3 (e.g., 0.01 nM to 1 µM) and a vehicle control (DMSO).
-
Incubate for 72-120 hours.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[3]
-
Wash the plates five times with deionized water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[4]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]
-
Allow the plates to air dry completely.
-
Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510-565 nm using a microplate reader.[3][6]
-
Calculate the IC50 value using non-linear regression analysis.
RAS-RAF Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12D and the RAS Binding Domain (RBD) of RAF1.
Materials:
-
GST-tagged RAF1-RBD
-
Biotinylated KRAS G12D protein
-
GTPγS (non-hydrolyzable GTP analog)
-
HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody)
-
HTRF acceptor (e.g., Streptavidin-XL665)
-
Assay buffer
-
KRASG12D-IN-3
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a solution of biotinylated KRAS G12D with GTPγS to ensure the protein is in its active conformation.
-
In a 384-well plate, add the assay buffer, KRASG12D-IN-3 at various concentrations, and the GST-tagged RAF1-RBD.
-
Add the pre-activated biotinylated KRAS G12D to initiate the binding reaction.
-
Incubate for the optimized period (e.g., 60 minutes) at room temperature.
-
Add the HTRF donor and acceptor reagents.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.[7]
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 of KRASG12D-IN-3.
pERK Inhibition Assay (Western Blot)
This assay assesses the phosphorylation status of ERK, a downstream effector of the KRAS pathway, to confirm cellular target engagement.
Materials:
-
6-well plates
-
KRASG12D-IN-3
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells (e.g., AsPC-1) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of KRASG12D-IN-3 for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total ERK1/2 and the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of pERK inhibition.
Experimental Workflow
The characterization of a novel KRAS G12D inhibitor like KRASG12D-IN-3 typically follows a logical progression from biochemical assays to cellular and in vivo studies.
Conclusion
KRASG12D-IN-3 is a potent and selective inhibitor of the oncogenic KRAS G12D mutant. Its ability to disrupt the KRAS-RAF interaction and inhibit downstream signaling pathways translates to significant anti-proliferative effects in cancer cells harboring this specific mutation. The detailed protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working on targeted therapies for KRAS-driven cancers. Further investigation into the in vivo efficacy and safety profile of KRASG12D-IN-3 is warranted to fully elucidate its therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. aurorabiolabs.com [aurorabiolabs.com]
KRASG12D-IN-3-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRASG12D-IN-3-d3 is a deuterated analog of KRASG12D-IN-3 (also known as compound Z1084), a potent and orally bioactive inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is a critical oncogenic driver in a variety of cancers, most notably pancreatic, colorectal, and non-small cell lung cancers. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. The development of specific inhibitors targeting this mutation is a significant area of focus in oncology research. The deuteration of KRASG12D-IN-3 is intended to enhance its metabolic stability and pharmacokinetic properties, making it a valuable tool for preclinical research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is the deuterium-labeled version of KRASG12D-IN-3. The "d3" designation indicates the presence of three deuterium atoms, which replace hydrogen atoms at a specific position in the molecule to improve its metabolic profile.
Below is the two-dimensional chemical structure of the parent compound, KRASG12D-IN-3.
Figure 1. 2D Chemical Structure of KRASG12D-IN-3.
Physicochemical and Pharmacological Properties
A summary of the known quantitative data for this compound and its non-deuterated counterpart is presented in the tables below for easy comparison.
| Identifier | Value |
| IUPAC Name | Not available in search results. |
| SMILES | ClC1=C(C(F)(F)F)C(C2=C(F)C(N=C(OC[C@]3(C/C(C4)=C(F)\F)N4CCC3)N=C5N(C[C@@H]6N[C@H]7CC6)[C@@H]7--INVALID-LINK--O8)=C5C8=N2)=CC(N)=C1[1][2] |
| Molecular Formula | C31H27D3ClF6N7O2 |
| Molecular Weight | 685.08 g/mol |
| Physical Form | Solid[1] |
| Solubility | Information not available in search results. |
| Melting Point | Information not available in search results. |
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | AGS | 0.38 nM | [1] |
| AsPC-1 | 1.23 nM | [1] | |
| Binding Affinity (Kd) | Not available in search results. |
Mechanism of Action and Signaling Pathway
KRASG12D-IN-3 exerts its therapeutic effect by selectively inhibiting the KRAS G12D mutant protein. In its active state, KRASG12D propagates downstream signaling primarily through the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By binding to the KRAS G12D protein, KRASG12D-IN-3 blocks its interaction with downstream effectors, thereby inhibiting the phosphorylation of ERK and halting the pro-proliferative signaling cascade.
Diagram 1: Simplified KRASG12D Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of KRASG12D inhibitors are provided below. While specific protocols for this compound are not publicly available, the following represent standard procedures in the field for evaluating similar compounds.
Synthesis of Deuterated KRAS G12D Inhibitors
The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials or reagents in a multi-step organic synthesis process. The introduction of deuterium at a specific site is strategically planned to occur at a stage where the deuterium atoms will not be exchanged under subsequent reaction conditions. A general workflow for the synthesis of a complex deuterated molecule is outlined below.
Diagram 2: General Workflow for the Synthesis of a Deuterated Inhibitor.
ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the inhibitory effect of a compound on the MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
-
Cell Culture and Treatment:
-
Seed KRAS G12D mutant cancer cells (e.g., AsPC-1 or AGS) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation to determine the IC50 value of a compound.
-
Cell Seeding:
-
Seed KRAS G12D mutant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound is a promising research tool for studying the inhibition of the KRAS G12D oncoprotein. Its deuteration offers potential advantages in terms of metabolic stability, making it a valuable compound for in vitro and in vivo preclinical studies. The experimental protocols outlined in this guide provide a foundation for researchers to evaluate the efficacy and mechanism of action of this and similar KRAS G12D inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term efficacy, and potential for clinical translation in the treatment of KRAS G12D-driven cancers.
References
Technical Guide: Target Binding Affinity and Kinetics of KRAS G12D Inhibitors
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific molecule designated "KRASG12D-IN-3-d3" did not yield any publicly available data. The "-d3" suffix typically denotes a deuterated internal standard used in analytical assays, rather than a therapeutic agent for which binding affinity and kinetics would be characterized. Therefore, this guide focuses on well-characterized, publicly disclosed inhibitors of the KRAS G12D oncoprotein to provide a relevant and in-depth technical overview for the intended audience.
Introduction to KRAS G12D as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation, where glycine at codon 12 is replaced by aspartic acid, impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, driving uncontrolled cell proliferation and tumorigenesis.[3]
The development of inhibitors that can selectively target the KRAS G12D mutant protein has been a significant challenge in oncology drug discovery. Unlike the G12C mutation, which provides a reactive cysteine for covalent targeting, the G12D mutation requires the development of non-covalent inhibitors with high affinity and selectivity.[2] This guide provides a technical overview of the binding affinity and kinetics of several key KRAS G12D inhibitors, along with the experimental protocols used for their characterization.
Quantitative Binding Affinity and Kinetics of KRAS G12D Inhibitors
The binding of small molecule inhibitors to KRAS G12D is characterized by various quantitative parameters, including the dissociation constant (KD), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These values provide insights into the potency and selectivity of the inhibitors. The following tables summarize the available data for several prominent KRAS G12D inhibitors.
Table 1: Binding Affinity of Inhibitors to KRAS G12D
| Compound | Target | KD (nM) | IC50 (nM) | Assay Method | Reference |
| MRTX1133 | KRAS G12D | 0.4 | 0.14 | Biochemical Competition Binding Assay | [3][4] |
| BI-2852 | KRAS G12D | - | 450 | Biochemical Assay | [5] |
| TH-Z816 | KRAS G12D (GDP-bound) | 25,800 | 14,000 | Isothermal Titration Calorimetry (ITC) | [6] |
| TH-Z827 | KRAS G12D | - | 4,400 (PANC-1), 4,700 (Panc 04.03) | Cell Viability Assay | [6] |
| KAL-21404358 | K-Ras G12D (GppNHp-bound) | 88,000 | - | Microscale Thermophoresis (MST) | [7] |
| KAL-21404358 | K-Ras G12D (GDP-bound) | 146,000 | - | Microscale Thermophoresis (MST) | [7] |
| C797-1505 | KRAS G12V | 141,000 | - | Bio-Layer Interferometry (BLI) | [8] |
Table 2: Selectivity Profile of MRTX1133
| KRAS Variant | KD (nM) | IC50 (nM) | Assay Method | Reference |
| KRAS G12D | 0.4 | 0.14 | Biochemical Competition Binding Assay | [3][4] |
| KRAS G12C | 2.35 | 4.91 | Biochemical Competition Binding Assay | [3][4] |
| KRAS G12V | 1.72 | 7.64 | Biochemical Competition Binding Assay | [3][4] |
| KRAS WT | 2560 | 5.37 | Biochemical Competition Binding Assay | [3][4] |
Experimental Protocols for Binding Affinity and Kinetics
The characterization of KRAS G12D inhibitors relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the kinetics of binding interactions in real-time.[9][10] It provides data on the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Workflow:
-
Immobilization: The KRAS G12D protein is immobilized on the surface of a sensor chip.
-
Association: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, and the binding is monitored as an increase in the SPR signal.
-
Dissociation: The inhibitor solution is replaced with a buffer, and the dissociation of the inhibitor from the KRAS protein is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgram is fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]
Experimental Protocol:
-
Sample Preparation: The KRAS G12D protein solution is placed in the sample cell, and the inhibitor solution is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: Small aliquots of the inhibitor are injected into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[12]
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Khan Academy [khanacademy.org]
In Vitro Evaluation of KRASG12D-IN-3-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[3][4] The KRAS G12D protein is constitutively locked in its active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drives tumorigenesis.[1][2]
KRASG12D-IN-3 (also known as compound Z1084) is an orally active inhibitor of KRAS G12D.[5] The deuterated form, KRASG12D-IN-3-d3, is likely utilized for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the in vitro methodologies for the evaluation of this compound, presenting detailed experimental protocols, data summarization, and visual representations of key pathways and workflows.
Data Presentation
Biochemical and Cellular Activity of KRASG12D-IN-3 and Representative KRAS G12D Inhibitors
| Compound | Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| KRASG12D-IN-3 (Z1084) | Cell Viability | AGS | IC50 | 0.38 nM | [5] |
| KRASG12D-IN-3 (Z1084) | Cell Viability | AsPC-1 | IC50 | 1.23 nM | [5] |
| MRTX1133 | Biochemical Binding (SPR) | KRAS G12D | KD | ~0.2 pM | [6] |
| MRTX1133 | Biochemical Activity (TR-FRET) | KRAS G12D | IC50 | 0.14 nM | [6] |
| MRTX1133 | Target Engagement (NanoBRET) | HEK293-KRAS G12D | IC50 | 3.53 nM | [7] |
| MRTX1133 | pERK Inhibition (AlphaLISA) | PANC-1 | IC50 | 2.0e-007 M (3D) | [8] |
| MRTX1133 | Cell Viability (CellTiter-Glo) | AsPC-1 | IC50 | ~5 nM | [6] |
Experimental Protocols
Biochemical Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding affinity of the test compound to purified KRAS G12D protein.
Materials:
-
Purified, active KRAS G12D protein (e.g., loaded with a non-hydrolyzable GTP analog like GppNHp)
-
A fluorescently labeled tracer that binds to KRAS G12D
-
A terbium-labeled anti-tag antibody (e.g., anti-His) if the KRAS protein is tagged
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.005% BSA, 0.002% Tween-20)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescent tracer to all wells at a fixed concentration.
-
Add the purified KRAS G12D protein to all wells except for the negative control.
-
If using a tagged protein, add the terbium-labeled antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the IC50.
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the binding of the test compound to KRAS G12D within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-KRAS G12D and HaloTag®-KRAS G12D fusions
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET® 618 Ligand
-
White, 96-well assay plates
-
Luminescence plate reader with BRET-compatible filters
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D and HaloTag®-KRAS G12D expression vectors.
-
After 24 hours, seed the transfected cells into a 96-well white assay plate.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the HaloTag® NanoBRET® 618 Ligand to all wells.
-
Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the donor emission (~460 nm) and acceptor emission (>600 nm) on a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50.[7]
Downstream Signaling Inhibition: Western Blot for pERK
This assay assesses the ability of the compound to inhibit the downstream signaling cascade activated by KRAS G12D by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed KRAS G12D mutant cells in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability Assay
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AGS, AsPC-1)
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the compound concentration to determine the IC50.
Signaling Pathway Diagram
This diagram illustrates the central role of KRAS G12D in activating downstream signaling pathways critical for cancer cell proliferation and survival. This compound acts by inhibiting the active, GTP-bound form of KRAS G12D, thereby blocking these oncogenic signals.
Conclusion
The in vitro evaluation of this compound requires a multi-faceted approach encompassing biochemical and cellular assays. The protocols outlined in this guide provide a robust framework for characterizing the potency, selectivity, and mechanism of action of this and other KRAS G12D inhibitors. By systematically assessing binding affinity, target engagement in a cellular context, inhibition of downstream signaling, and effects on cell viability, researchers can build a comprehensive profile of novel therapeutic candidates targeting this critical oncogene.
References
- 1. BBOT Presents Preclinical Data Demonstrating Potential of BBO-118 [natlawreview.com]
- 2. BBOT Presents Preclinical Data Demonstrating Potential of [globenewswire.com]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. The KRAS-G12D mutation induces metabolic vulnerability in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KrasG12D induces changes in chromatin territories that differentially impact early nuclear reprogramming in pancreatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on Deuterated KRAS G12D Inhibitors for Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel class of deuterated KRAS G12D inhibitors, with a focus on their potential application in colorectal cancer (CRC) research and development. While the specific compound "KRASG12D-IN-3-d3" is not publicly documented, this guide draws upon available information on deuterated KRAS G12D inhibitors and the broader landscape of molecules targeting this critical oncogene.
Introduction: The Challenge of KRAS G12D in Colorectal Cancer
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with mutations occurring in approximately 45% of colorectal cancers.[1] The KRAS G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most common KRAS alterations in CRC, accounting for 30-36% of KRAS-mutated cases.[2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3] This sustained signaling promotes uncontrolled cell proliferation, survival, and resistance to standard therapies, including anti-EGFR agents like cetuximab and panitumumab.[1][4]
Historically, KRAS has been considered "undruggable" due to its picomolar affinity for GTP and the smooth topology of its surface, which lacks deep pockets for small molecule binding.[5] However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations, heralding a new era of targeted therapy for KRAS-driven cancers.
The Emergence of Deuterated KRAS G12D Inhibitors
A significant advancement in the pursuit of effective KRAS G12D inhibitors is the development of deuterated compounds. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can offer several pharmacokinetic advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can increase metabolic stability and resistance to enzymatic degradation.[6] This can lead to improved drug exposure, a longer half-life, and potentially a better therapeutic index.[6][7]
A patent (WO 2022/262838 A1) describes a new class of deuterated compounds that directly bind to and inhibit the activity of KRAS G12D.[6] While specific structures are proprietary, this development underscores a key strategy in optimizing the properties of KRAS G12D inhibitors.
Mechanism of Action and Signaling Pathways
KRAS G12D inhibitors are designed to bind to the mutant KRAS protein and lock it in an inactive state, thereby preventing its interaction with downstream effector proteins. This inhibition blocks the signal transduction cascade that drives cancer cell growth and survival. The primary signaling pathways affected are:
-
The MAPK/ERK Pathway: Inhibition of KRAS G12D prevents the activation of RAF, MEK, and ERK, which are critical for cell proliferation.
-
The PI3K/AKT Pathway: This pathway, which is crucial for cell survival and growth, is also regulated by RAS activity.
Caption: KRAS G12D signaling and inhibitor action.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to KRAS G12D in colorectal cancer and the development of targeted inhibitors.
Table 1: Prevalence of KRAS Mutations in Colorectal Cancer
| KRAS Mutation | Prevalence in CRC |
| G12D | 30-36% [2] |
| G12V | 20-22%[2] |
| G13D | 15-18%[2] |
| G12C | ~3%[2] |
| Other | Variable |
Table 2: Investigational KRAS G12D Inhibitors in Colorectal Cancer Studies
| Compound | Mechanism | Development Stage (CRC) |
| MRTX1133 | Non-covalent inhibitor | Preclinical/Phase 1[2][8] |
| Zoldonrasib (RMC-9805) | Covalent, RAS(ON) inhibitor | Phase 1[2][9] |
| ASP3082 | Protein degrader | Phase 1[10] |
| VS-7375 | ON/OFF inhibitor | Phase 1/2a[11] |
| ARV-806 | PROTAC degrader | Phase 1[11] |
| TSN1611 | Inhibitor | Phase 1[11] |
| HRS-4642 | Non-covalent inhibitor | Preclinical[12] |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of KRAS G12D inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12D inhibitor in colorectal cancer cell lines.
Materials:
-
KRAS G12D mutant CRC cell lines (e.g., SW620, HCT 116)
-
KRAS wild-type CRC cell lines (e.g., HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other test inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the KRAS G12D inhibitor in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include vehicle control wells.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS signaling pathway.
Materials:
-
CRC cell lines
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12D, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate cells and treat with the KRAS G12D inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Objective: To evaluate the anti-tumor efficacy of the KRAS G12D inhibitor in a mouse model of colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12D mutant CRC cell line
-
Matrigel
-
KRAS G12D inhibitor formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of CRC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the KRAS G12D inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow and Logic Diagrams
Visualizing experimental workflows and the logic of inhibitor development is essential for clear communication.
Caption: Preclinical workflow for KRAS G12D inhibitors.
Conclusion
The development of deuterated and other direct inhibitors of KRAS G12D represents a significant step forward in the treatment of a large subset of colorectal cancers. These molecules have the potential to overcome the long-standing challenge of targeting KRAS and offer a new therapeutic option for patients with KRAS G12D-mutant tumors. The technical guidance and protocols provided herein serve as a framework for researchers to advance the study and development of this promising class of anti-cancer agents. Continued investigation into their efficacy, safety, and potential combination strategies is essential to realize their full clinical potential.
References
- 1. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [beta.oncokb.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. mskcc.org [mskcc.org]
- 10. youtube.com [youtube.com]
- 11. oncodaily.com [oncodaily.com]
- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRASG12D-IN-3-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KRASG12D-IN-3-d3, a deuterated inhibitor of the KRASG12D mutant protein, in a cell culture setting. The protocols outlined below are based on established methodologies for characterizing KRAS inhibitors and can be adapted for specific research needs.
Introduction
The KRAS protein is a critical signaling molecule that, when mutated, can drive uncontrolled cell growth and proliferation, leading to cancer. The G12D mutation is one of the most common alterations in the KRAS gene, particularly in pancreatic, colorectal, and lung cancers.[1] this compound is a tool compound designed to specifically target and inhibit the activity of the KRASG12D mutant protein. By binding to the altered protein, it blocks downstream signaling pathways, thereby inhibiting the growth and survival of cancer cells harboring this specific mutation.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound in relevant cancer cell lines.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active "on" state. This leads to the constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[3] KRASG12D inhibitors, such as this compound, are designed to bind to the mutant KRAS protein and prevent its interaction with downstream effectors, thereby suppressing these signaling cascades and inhibiting cancer cell proliferation.[1][4]
Signaling Pathway
The following diagram illustrates the central role of KRAS in cell signaling and the points of intervention by inhibitors.
Caption: KRASG12D Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines harboring the KRASG12D mutation are highly recommended for these studies. Examples include:
-
PANC-1 (Note: PANC-1 has a complex genetic background, and response may vary)
-
AsPC-1
-
MIA PaCa-2
Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Drug Concentration Range | 0.1 nM - 10 µM |
| Incubation Time | 72 hours |
| MTT Incubation | 4 hours |
| Readout | Absorbance at 570 nm |
Western Blot for ERK Phosphorylation
This protocol assesses the ability of this compound to inhibit the downstream signaling of the KRAS pathway by measuring the phosphorylation of ERK.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK1/2 and a loading control.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal and the loading control.
| Parameter | Description |
| Cell Confluency | 70-80% |
| Treatment Time | 2-4 hours |
| Protein Loading | 20-30 µg |
| Primary Antibody | anti-phospho-ERK1/2, anti-total-ERK1/2 |
| Loading Control | GAPDH or β-actin |
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in cell culture.
Caption: General experimental workflow for inhibitor characterization.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| PANC-1 | G12D | Enter Value |
| AsPC-1 | G12D | Enter Value |
| MIA PaCa-2 | G12D | Enter Value |
| Control Cell Line | WT or other | Enter Value |
Table 2: Inhibition of ERK Phosphorylation by this compound
| Treatment | Concentration | Normalized p-ERK/Total ERK Ratio | % Inhibition |
| Vehicle (DMSO) | - | 1.0 | 0% |
| This compound | 10 nM | Enter Value | Calculate |
| This compound | 100 nM | Enter Value | Calculate |
| This compound | 1 µM | Enter Value | Calculate |
Conclusion
The protocols and guidelines presented here offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its impact on cell viability and its ability to modulate the KRAS signaling pathway, researchers can effectively determine the potency and specificity of this inhibitor. Consistent and reproducible data generated through these methods are crucial for advancing our understanding of KRASG12D-driven cancers and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for In Vivo Studies with a KRASG12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a potent and selective KRASG12D inhibitor, exemplified by MRTX1133, in preclinical in vivo models. While the user specified "KRASG12D-IN-3-d3," publicly available detailed protocols for this specific deuterated compound are not available. Therefore, we are providing data and protocols for the well-characterized and structurally related non-covalent inhibitor, MRTX1133, which is a benchmark for this class of molecules. Deuterated analogs are often developed for pharmacokinetic studies, and the biological application and protocols would be highly similar.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[3] The development of specific inhibitors targeting the KRASG12D mutation, such as MRTX1133, represents a significant advancement in targeted cancer therapy.[4][5] MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of KRASG12D, preventing the protein-protein interactions necessary for downstream signaling.[4]
These notes provide essential information for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of KRASG12D inhibitors.
Mechanism of Action and Signaling Pathway
KRASG12D constitutively activates downstream signaling cascades, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.[3] MRTX1133 directly inhibits the function of the mutant KRASG12D protein, leading to the downregulation of these pathways.[4]
In Vivo Models
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of KRASG12D inhibitors. Both cell line-derived xenograft (CDX) and genetically engineered mouse models (GEMMs) have been successfully used.
| Model Type | Description | Examples | Key Considerations |
| Cell Line-Derived Xenograft (CDX) | Immunocompromised mice (e.g., nude, SCID) subcutaneously or orthotopically implanted with human cancer cell lines harboring the KRASG12D mutation. | HPAC, Panc 04.03, AsPC-1 (pancreatic cancer)[4][6][7] | - Relatively rapid and cost-effective. - Lacks a functional immune system, which may not fully recapitulate the tumor microenvironment.[3] |
| Patient-Derived Xenograft (PDX) | Immunocompromised mice implanted with tumor fragments directly from patients with KRASG12D-mutant cancers. | Various pancreatic and colorectal cancer models.[8] | - More closely represents the heterogeneity of human tumors. - More resource-intensive than CDX models. |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to express the KRASG12D mutation in specific tissues, often in combination with other tumor suppressor mutations (e.g., p53). | KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) mice for pancreatic cancer.[2][9] | - Tumors arise in a native, immunocompetent environment.[2] - Closely mimics human disease progression. - More time-consuming and expensive to establish. |
Experimental Protocols
General Materials and Reagents
-
KRASG12D inhibitor (e.g., MRTX1133)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Experimental animals (e.g., athymic nude mice, CD-1 mice, KPC mice)
-
KRASG12D-mutant cancer cell lines (e.g., HPAC, Panc 04.03)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Syringes and needles for administration
-
Tissue collection and processing reagents (e.g., formalin, liquid nitrogen)
Protocol 1: Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
This protocol describes a typical efficacy study using a pancreatic cancer cell line xenograft model.
Methodology:
-
Cell Preparation: Culture KRASG12D-mutant cells (e.g., Panc 04.03) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at a concentration of 5-10 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare MRTX1133 in a suitable vehicle. For intraperitoneal (IP) administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Administer the drug or vehicle control at the desired dose and schedule (e.g., 3, 10, or 30 mg/kg, twice daily (BID)) for the duration of the study (e.g., 28 days).[4][10]
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for pERK) and histopathology.
Protocol 2: Pharmacodynamic (PD) Study
Methodology:
-
Establish tumors as described in Protocol 1.
-
Once tumors reach an appropriate size (e.g., 300-500 mm³), administer a single dose or multiple doses of the KRASG12D inhibitor.
-
At various time points post-dose (e.g., 1, 12, and 24 hours), euthanize cohorts of mice (n=3-4 per time point).[4][6]
-
Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
-
Analyze tumor lysates by Western blot or ELISA to measure the levels of phosphorylated ERK (pERK) and other downstream effectors to assess target engagement.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies with MRTX1133.
Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer CDX Models [4][6][10]
| Cell Line | Mouse Strain | Administration Route | Dosage Regimen | Tumor Growth Inhibition (TGI) / Regression |
| Panc 04.03 | Nude | IP, BID | 3 mg/kg | 94% TGI |
| Panc 04.03 | Nude | IP, BID | 10 mg/kg | -62% Regression |
| Panc 04.03 | Nude | IP, BID | 30 mg/kg | -73% Regression |
| HPAC | Nude | IP, BID | 3 mg/kg | 81% TGI |
| HPAC | Nude | IP, BID | 10 mg/kg | -16% Regression |
| HPAC | Nude | IP, BID | 30 mg/kg | -85% Regression |
Table 2: Pharmacokinetic Parameters of MRTX1133 in Mice [11]
| Administration Route | Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (F%) |
| Oral | 10 | 96 | 1.3% |
| Oral | 30 | 102 | 0.5% |
| Intraperitoneal (IP) | 30 | 9495 | N/A |
Note: The low oral bioavailability of MRTX1133 led to the development of oral prodrugs.[11][12]
Table 3: Pharmacodynamic Effect of MRTX1133 in Panc 04.03 Xenografts [4]
| Dose (mg/kg, IP, BID) | Time Post-2nd Dose | pERK Inhibition |
| 30 | 1 hour | 62% |
| 30 | 12 hours | 74% |
Combination Strategies
To enhance anti-tumor activity and overcome potential resistance, KRASG12D inhibitors can be combined with other targeted agents or immunotherapies.
-
EGFR Inhibitors: Feedback activation of EGFR signaling can be a resistance mechanism. Combining MRTX1133 with EGFR inhibitors like afatinib has shown synergistic effects.[1][13]
-
PI3K Inhibitors: Co-targeting the PI3K pathway can enhance the anti-tumor response.[8]
-
Immunotherapy: In immunocompetent models, combining MRTX1133 with immune checkpoint inhibitors has led to improved tumor regression and survival.[13][14]
Conclusion
The KRASG12D inhibitor MRTX1133 has demonstrated significant preclinical anti-tumor activity in various in vivo models of KRASG12D-mutant cancers.[2][4][8] The protocols and data presented here provide a framework for researchers to design and conduct robust in vivo studies to further evaluate this class of inhibitors. Careful consideration of the animal model, dosing regimen, and relevant pharmacodynamic endpoints is crucial for the successful preclinical development of novel KRASG12D-targeted therapies.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. fiercebiotech.com [fiercebiotech.com]
Preparing Stock Solutions of KRASG12D-IN-3-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of KRASG12D-IN-3-d3, a deuterated inhibitor of the KRASG12D mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12D mutation is a critical driver in various cancers, making inhibitors like this compound valuable tools in cancer research and drug development.[1] Proper preparation and storage of stock solutions are paramount to ensure the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for reconstitution and dilution, and best practices for storage.
Introduction to this compound
This compound is the deuterium-labeled version of KRASG12D-IN-3, a potent and specific inhibitor of the KRASG12D mutant protein. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth. This compound serves as a critical research tool for studying the biological effects of KRASG12D inhibition in various experimental models. The inclusion of deuterium can offer advantages in certain research applications, such as altering metabolic profiles to enhance pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₂₇D₃ClF₆N₇O₂ |
| Molecular Weight | 685.08 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
KRASG12D Signaling Pathway
The KRAS protein is a central node in cellular signaling, acting as a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, locking it in the active conformation. This leads to the constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound exerts its effect by inhibiting the activity of the mutant KRAS protein, thereby blocking these downstream signals.
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many in vitro experiments.
-
Equilibration: Allow the vial containing the solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.85 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 6.85 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Visually inspect the solution to ensure it is clear and free of particulates.
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
Storage of Stock Solutions
Proper storage is crucial for maintaining the stability and activity of the inhibitor.
| Stock Solution | Storage Temperature | Duration |
| Primary Stock (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month[2] | |
| Working Dilutions (in aqueous buffer) | 2-8°C | Use immediately; do not store |
Note: Always protect the stock solutions from light.
Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the high concentration of DMSO in the primary stock solution can be toxic to cells. Therefore, it is essential to prepare intermediate and final working solutions with a final DMSO concentration that is non-toxic to the specific cell line being used (typically ≤ 0.1%).
Example: Preparation of a 100 nM Final Working Solution
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from -80°C storage and thaw it at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock to your cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of culture medium to create a 10 µM intermediate solution. Mix well by gentle pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 10 µL of the 10 µM intermediate solution.
-
Control: Remember to prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these procedures will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the investigation of KRASG12D-driven cancers.
References
Application Notes and Protocols for KRASG12D-IN-3-d3 in Cellular Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KRASG12D-IN-3-d3, a deuterated inhibitor of the KRAS G12D mutant protein, in cellular viability assays. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of targeting this critical oncogenic driver.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS G12D mutation results in a constitutively active protein that drives uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
This compound is the deuterated form of KRASG12D-IN-3 (also known as compound Z1084), a potent and orally active inhibitor of KRAS G12D.[1][2] Deuteration can improve the metabolic stability and pharmacokinetic properties of a compound. These application notes provide a framework for assessing the in vitro efficacy of this compound in cancer cell lines harboring the KRAS G12D mutation.
Data Presentation
The inhibitory activity of KRASG12D-IN-3 and the well-characterized KRAS G12D inhibitor, MRTX1133, has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a benchmark for the potency of these compounds.
| Compound | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| KRASG12D-IN-3 | AGS | Gastric Adenocarcinoma | KRAS G12D | 0.38 |
| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | 1.23 | |
| MRTX1133 | MIA PaCa-2 | Pancreatic Cancer | KRAS G12D | ~5 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | ~5 | |
| HPAF-II | Pancreatic Cancer | KRAS G12D | ~5 | |
| SW 1990 | Pancreatic Cancer | KRAS G12D | ~5 |
Note: The IC50 values for KRASG12D-IN-3 are for the non-deuterated parent compound.[2] The data for MRTX1133 is provided for comparative purposes.
Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of KRAS G12D by compounds like this compound is expected to block these signaling cascades.
Caption: KRAS G12D Signaling Pathway Inhibition.
Experimental Protocols
The following is a detailed protocol for determining the cellular viability of cancer cell lines treated with this compound using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
This compound
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, MIA PaCa-2)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram
Caption: Cellular Viability Assay Workflow.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture KRAS G12D mutant cancer cells in their recommended growth medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells/well for a 96-well plate). d. Seed the cells in an opaque-walled microplate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Cell Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that will encompass the expected IC50 value. c. Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only for background measurement). d. Incubate the plate for the desired exposure period (e.g., 72 hours).
3. Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a luminometer.
4. Data Analysis: a. Subtract the average background luminescence from all experimental wells. b. Normalize the data to the vehicle control to determine the percent viability. c. Plot the percent viability against the log of the compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Disclaimer: This protocol is a general guideline. Researchers should optimize the conditions, including cell seeding density and incubation times, for their specific cell lines and experimental setup.
References
Application Notes and Protocols for Studying KRAS Signaling Pathways Using a KRAS G12D Inhibitor
Disclaimer: As of the latest available information, a specific molecule designated "KRASG12D-IN-3-d3" is not described in the scientific literature. The "-d3" suffix typically indicates a deuterated form of a compound, often used as an internal standard in mass spectrometry assays. This document will therefore focus on a well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133 , as a representative tool compound for studying KRAS G12D-driven signaling pathways. The principles and protocols outlined here are broadly applicable to other selective inhibitors of KRAS G12D.
Application Notes
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The KRAS G12D protein is constitutively locked in an active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival signaling pathways. MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D, providing a critical tool for researchers to investigate the cellular dependencies on this oncogenic driver.[1][2]
Mechanism of Action
MRTX1133 binds with high affinity to the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) forms of the KRAS G12D mutant protein.[3][4] This interaction prevents the conformational changes necessary for KRAS to engage with its downstream effectors, such as RAF and PI3K.[1] By blocking these protein-protein interactions, MRTX1133 effectively shuts down the constitutive signaling emanating from the mutant KRAS protein.[1] MRTX1133 has demonstrated over 1,000-fold selectivity for KRAS G12D-mutant cells compared to KRAS wild-type (WT) cells, making it a highly specific tool for studying the effects of targeted KRAS G12D inhibition.[4][5]
Key Applications
-
Elucidation of KRAS G12D-dependent signaling: Investigate the impact of KRAS G12D inhibition on downstream pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.
-
Cell viability and proliferation studies: Determine the dependency of cancer cell lines harboring the KRAS G12D mutation on this oncogenic driver for survival and growth.
-
Drug resistance studies: Explore mechanisms of intrinsic and acquired resistance to targeted KRAS G12D inhibition.[6] Combination studies with other signaling inhibitors (e.g., EGFR or PI3Kα inhibitors) can reveal synergistic effects and strategies to overcome resistance.[5][7]
-
In vivo pharmacology: Evaluate the anti-tumor efficacy of selective KRAS G12D inhibition in preclinical xenograft and genetically engineered mouse models.[1][8][9]
Data Presentation
In Vitro Potency of MRTX1133
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| AGS | Gastric | G12D | p-ERK Inhibition | 2 | [1] |
| Multiple KRAS G12D cell lines | Various | G12D | Cell Viability | ~5 (median) | [5] |
| Panc 04.03 | Pancreatic | G12D | Cell Proliferation | Single-digit nM | [1] |
| HPAC | Pancreatic | G12D | Cell Viability | ~5 | [5] |
| HPAF-II | Pancreatic | G12D | Cell Viability | >1,000 | [10] |
| SNUC2B | Colorectal | G12D | Cell Viability | >5,000 | [10] |
| PANC-1 | Pancreatic | G12D | Cell Viability | >5,000 | [10] |
Biochemical Affinity of MRTX1133
| Target Protein | Assay Type | KD | IC50 | Selectivity (vs. WT) | Reference |
| GDP-loaded KRAS G12D | SPR | ~0.2 pM | <2 nM | ~700-fold | [5] |
Mandatory Visualizations
Caption: KRAS G12D signaling and the mechanism of MRTX1133 inhibition.
Caption: General workflow for characterizing a KRAS G12D inhibitor in vitro.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[7]
Materials:
-
KRAS G12D mutant and WT cell lines
-
Complete culture medium
-
KRAS G12D inhibitor (e.g., MRTX1133) dissolved in DMSO
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12D inhibitor in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only).
-
Incubate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for Downstream Signaling Analysis
This protocol is for detecting the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cells
-
Complete culture medium
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours if investigating growth factor-stimulated signaling.
-
Treat cells with the KRAS G12D inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2][5]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[13]
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) and a loading control (e.g., GAPDH).[6][12]
-
Quantify band intensities using image analysis software.
-
Co-Immunoprecipitation (Co-IP) for KRAS-RAF Interaction
This protocol is to determine if the KRAS G12D inhibitor disrupts the interaction between KRAS and its effector protein, RAF.
Materials:
-
KRAS G12D mutant cells
-
KRAS G12D inhibitor
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-KRAS antibody (validated for IP)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies for Western blot (anti-RAF, anti-KRAS)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells expressing KRAS G12D with the inhibitor or vehicle control as described in the Western blot protocol.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Quantify protein concentration of the cleared lysate.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate as the "input" control.
-
Incubate 500-1000 µg of protein lysate with an anti-KRAS antibody for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads (using a magnet or centrifugation) and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Perform a Western blot as described above, probing with an anti-RAF antibody to detect co-immunoprecipitated RAF. The membrane can also be probed with an anti-KRAS antibody to confirm the successful immunoprecipitation of KRAS.[14]
-
References
- 1. OUH - Protocols [ous-research.no]
- 2. dbbiotech.com [dbbiotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. revvity.com [revvity.com]
- 10. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]
- 11. ch.promega.com [ch.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Interrogating the protein interactomes of RAS isoforms identifies PIP5K1A as a KRAS-specific vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Application of KRASG12D-IN-3-d3 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, particularly with the G12D mutation, is a critical and highly sought-after target in oncology drug discovery. KRASG12D-IN-3-d3, a deuterated isoform of a known KRAS G12D inhibitor, serves as an essential tool for high-throughput screening (HTS) campaigns. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in various biochemical and cell-based assays designed to identify and characterize novel KRAS G12D inhibitors. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate the seamless integration of this compound into drug discovery pipelines.
Introduction: The KRAS G12D Challenge
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] The KRAS G12D mutation impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, GTP-bound state.[3] This leads to aberrant activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor progression.[4]
The development of direct KRAS G12D inhibitors has been challenging due to the protein's picomolar affinity for GTP and the absence of a deep, well-defined binding pocket. However, recent breakthroughs have led to the discovery of small molecules that can target this "undruggable" protein. This compound, as a stable, deuterated reference inhibitor, is invaluable for validating HTS assays and establishing a benchmark for the potency and selectivity of new chemical entities.
KRAS G12D Signaling Pathway
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1][4] The G12D mutation renders KRAS insensitive to GAP-mediated inactivation. In its active state, KRAS G12D engages with a multitude of downstream effectors, including RAF kinases, to initiate signaling cascades that promote oncogenesis. KRAS G12D inhibitors aim to disrupt these interactions.
Caption: The KRAS G12D signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Assays
This compound is an ideal positive control for a variety of HTS assays. Below are protocols for key biochemical and cell-based screening methods.
Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to interact with the target protein and disrupt its function.
This assay quantifies the interaction between active KRAS G12D and the RAS-binding domain (RBD) of its effector protein, RAF1.[5][6][7] Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are robust technologies for this purpose.[8][9]
Protocol:
Caption: Experimental workflow for the KRAS G12D-RAF1 TR-FRET interaction assay.
-
Compound Plating : In a 384-well assay plate, dispense test compounds and a dilution series of this compound (e.g., from 10 µM to 0.1 nM).
-
KRAS G12D Preparation : Prepare a solution of recombinant His-tagged KRAS G12D protein loaded with a non-hydrolyzable GTP analog, GTPγS.
-
Reaction Initiation : Add the GTPγS-loaded His-KRAS G12D to the wells.
-
Incubation : Incubate at room temperature to allow compound binding.
-
Effector Addition : Add recombinant GST-tagged RAF1-RBD.
-
Second Incubation : Incubate to allow protein-protein interaction.
-
Detection : Add TR-FRET detection reagents (e.g., Europium cryptate-labeled anti-His antibody and d2-labeled anti-GST antibody).
-
Final Incubation : Incubate in the dark.
-
Data Acquisition : Read the plate on a TR-FRET-compatible reader.
-
Data Analysis : Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine IC50 values.
Cell-Based Assays
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, assessing cell permeability, and observing effects on downstream signaling.
This assay measures the phosphorylation of ERK, a key downstream node in the KRAS signaling pathway. A decrease in p-ERK levels indicates inhibition of the upstream pathway.[10][11]
Protocol:
-
Cell Culture : Plate KRAS G12D-mutant cancer cells (e.g., PANC-1, MIA PaCa-2) in 384-well plates and culture overnight.[12][13]
-
Compound Treatment : Treat cells with a concentration gradient of test compounds and this compound.
-
Cell Lysis : After the incubation period, lyse the cells to release cellular proteins.
-
Assay : Transfer lysates to an assay plate and perform the AlphaLISA p-ERK assay according to the manufacturer's protocol.[14][15][16] This typically involves the addition of acceptor beads and biotinylated antibodies against p-ERK, followed by the addition of streptavidin-coated donor beads.
-
Incubation : Incubate in the dark.
-
Data Acquisition : Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis : Normalize the signal to controls and determine the IC50 for p-ERK inhibition.
This assay determines the effect of compounds on the proliferation and viability of KRAS G12D-dependent cancer cells.
Protocol:
-
Cell Seeding : Seed KRAS G12D-mutant cells in 96- or 384-well plates.
-
Compound Addition : Treat cells with a serial dilution of test compounds and this compound.
-
Incubation : Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo® to measure ATP levels, or resazurin-based reagents).
-
Data Acquisition : Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated controls and determine the EC50 values.
Data Presentation and Interpretation
Quantitative data from HTS should be organized for clear comparison. This compound serves as a benchmark for assay performance and for ranking the potency of hit compounds.
Table 1: Representative Data for this compound as a Reference Compound
| Assay Type | Target/Readout | Cell Line | Parameter | This compound (Value) |
| Biochemical | KRAS G12D-RAF1 Interaction | N/A | IC50 | ~1-10 nM |
| Cell-Based | p-ERK Inhibition | PANC-1 | IC50 | ~10-100 nM |
| Cell-Based | Cell Viability | MIA PaCa-2 | EC50 | ~0.5-5 µM |
Note: The provided values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Summary and Conclusion
This compound is a critical reagent for the discovery and development of novel KRAS G12D inhibitors. Its use as a reference compound in the described high-throughput screening assays ensures data quality and provides a robust benchmark for hit validation and lead optimization. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers aiming to identify the next generation of targeted therapies for KRAS G12D-driven cancers.
References
- 1. Targeting the KRAS G12D Mutant as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 14. tgrbiosciences.com [tgrbiosciences.com]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tgrbiosciences.com [tgrbiosciences.com]
Application Note: Quantitative Analysis of KRASG12D-IN-3 in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] KRASG12D inhibitors are a promising class of targeted therapies designed to specifically block the activity of this mutant protein.[1] Accurate quantification of these inhibitors in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel investigational inhibitor, KRASG12D-IN-3, in plasma. The method utilizes a stable isotope-labeled internal standard, KRASG12D-IN-3-d3, to ensure high accuracy and precision by compensating for variations in sample preparation and matrix effects.[3][4] Deuterated internal standards are considered ideal for quantitative mass spectrometry as they exhibit similar chemical and physical properties to the analyte, leading to comparable extraction recovery and chromatographic retention times.[5]
Principle
The method involves a simple protein precipitation step to extract KRASG12D-IN-3 and its deuterated internal standard (IS), this compound, from plasma samples.[6] Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for reliable correction of matrix effects and variations in instrument response, thereby improving the accuracy of quantification.[3][4]
Experimental Workflow
A generalized workflow for the analysis is presented below.
Caption: A streamlined workflow for the quantification of KRASG12D-IN-3.
KRASG12D Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[7] In its active GTP-bound state, KRAS interacts with and activates downstream effector proteins, leading to the activation of signaling pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.[7][8] The G12D mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active, signal-transducing state and driving oncogenesis.[1][7] KRASG12D inhibitors aim to block these downstream signaling events.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. KRAS G12D - My Cancer Genome [mycancergenome.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of KRASG12D-IN-3 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] The KRAS G12D mutation is one of the most prevalent and has been a challenging target for therapeutic intervention.[2][3] This document provides detailed application notes and protocols for the pharmacokinetic analysis of a novel investigational KRAS G12D inhibitor, designated here as KRASG12D-IN-3, in rodent models. The deuterated analog, KRASG12D-IN-3-d3, is utilized as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]
The protocols and data presented are compiled from publicly available information on representative KRAS G12D inhibitors, such as MRTX1133 and AZD0022, and serve as a comprehensive guide for researchers embarking on similar preclinical studies.[1][8][9][10][11][12][13][14][15]
Data Presentation
Table 1: Physicochemical Properties of a Representative KRAS G12D Inhibitor (AZD0022)
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 614 | [1][8] |
| log D (pH 7.4) | 2.5 | [1][8] |
| pKa (dibasic) | 8.4 and 7.4 | [1][8] |
Table 2: Single-Dose Pharmacokinetic Parameters of Representative KRAS G12D Inhibitors in Rodents
| Parameter | MRTX1133 (Rats) | AZD0022 (Mice) | AZD0022 (Dogs) | Reference |
| Oral Administration | ||||
| Dose | - | 150 mg/kg | - | [1][8] |
| Cmax (ng/mL) | 129.90 ± 25.23 | - | - | [9] |
| Tmax (h) | 0.75 | - | - | [9] |
| AUC (ng·h/mL) | - | - | - | |
| Half-life (t½) (h) | 1.12 ± 0.46 | - | - | [9] |
| Bioavailability (%) | 2.92 | 30-70 | - | [1][8][9] |
| Intravenous Administration | ||||
| Dose | - | - | - | |
| Half-life (t½) (h) | 2.88 ± 1.08 | - | - | [9] |
| Blood Clearance (mL/min/kg) | - | 8.2 | 8.6 | [1][8] |
| Volume of Distribution (Vss) (L/kg) | - | 10.8 | 20.4 | [1][8] |
Note: Data for different compounds and species are presented for comparative purposes. The specific pharmacokinetic profile of KRASG12D-IN-3 will need to be determined experimentally.
Experimental Protocols
Animal Models
For pharmacokinetic studies, standard laboratory rodent models such as Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed in a controlled environment with a standard diet and water ad libitum. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Dosing and Sample Collection
a. Formulation and Administration:
-
Oral (PO) Administration: The test compound, KRASG12D-IN-3, is typically formulated in a vehicle suitable for oral gavage, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[16] Dosing volumes are generally around 10 mL/kg for mice and 5 mL/kg for rats.[17][18]
-
Intravenous (IV) Administration: For intravenous administration, the compound is dissolved in a vehicle suitable for injection, such as a solution of 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene glycol 400 (PEG400).[18] Bolus injections are typically administered via the tail vein at a volume of 5 mL/kg.[16][19]
b. Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is drawn from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
a. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions (Example):
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for KRASG12D-IN-3 and its deuterated internal standard, this compound.
c. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of KRASG12D-IN-3.
Caption: Experimental workflow for rodent pharmacokinetic analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astrazeneca’s AZD-0022 solid preclinical results support further development | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prisysbiotech.com [prisysbiotech.com]
- 18. mdpi.com [mdpi.com]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
KRASG12D-IN-3-d3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of KRASG12D-IN-3-d3.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound. This guide provides solutions to common issues to ensure successful experimental outcomes.
Issue 1: Compound Precipitation in Aqueous Solutions
Problem: After preparing a stock solution in an organic solvent like DMSO, the compound precipitates when diluted into aqueous buffers or cell culture media.
Cause: this compound, like many small molecule kinase inhibitors, has low aqueous solubility. The abrupt change in solvent polarity upon dilution can cause the compound to fall out of solution.
Solution:
-
Serial Dilutions in Organic Solvent: Before diluting into your final aqueous medium, perform serial dilutions of your high-concentration stock solution in the same organic solvent (e.g., DMSO) to get closer to your final working concentration.
-
Stepwise Dilution: Add the organic stock solution to the aqueous buffer or media slowly and with constant, gentle agitation (e.g., vortexing at a low speed or continuous swirling). This gradual introduction can help maintain solubility.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, ideally below 0.5% (v/v) for most cell-based assays, to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
Issue 2: Difficulty Dissolving the Lyophilized Powder
Problem: The lyophilized powder of this compound does not readily dissolve in the chosen solvent.
Cause: The compound may have formed aggregates, or the chosen solvent may not be optimal for initial solubilization at a high concentration.
Solution:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound. Brief periods of sonication can help break up aggregates and enhance solubility.
-
Gentle Warming: Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can improve solubility. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the chemical properties of similar pyrimidine-based KRAS inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use. For in vivo applications, a formulation containing a mixture of oleic acid-rich triglyceride and PEG400 (e.g., 10% PEG400) may be considered, though this should be optimized for your specific experimental model.
Q2: What is the expected solubility of this compound in common laboratory solvents?
| Solvent | Estimated Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
| 10% PEG400 in Oleic Acid | Soluble (for in vivo formulations) |
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store the aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: My compound still precipitates even after following the recommended procedures. What should I do?
A4: If precipitation persists, consider the following:
-
Lower the Stock Concentration: Prepare a new, less concentrated stock solution.
-
Use a Different Solvent System: For in vitro assays, if DMSO is problematic, consider other organic solvents like ethanol, though the solubility is expected to be lower. For in vivo studies, the vehicle composition may need further optimization.
-
Freshly Prepare Solutions: Prepare the working solutions fresh for each experiment from a newly thawed aliquot of the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 685.08 g/mol ) in a sterile microcentrifuge tube.[1][2]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, use a short sonication step.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution: Slowly add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium while gently mixing. Ensure the final DMSO concentration is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
Visualizations
Caption: KRASG12D Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vitro Assays.
References
Technical Support Center: Optimizing KRASG12D-IN-3-d3 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of KRASG12D-IN-3-d3 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in an initial IC50 experiment?
A1: For a novel inhibitor like this compound with unknown potency, it is advisable to start with a wide concentration range to capture the full dose-response curve. A common starting point is a 10-point two-fold or three-fold serial dilution starting from a high concentration of 10 µM to 100 µM.[1] If the compound's solubility is a limiting factor, the highest concentration may need to be adjusted.
Q2: Which cell lines are appropriate for determining the IC50 of a KRASG12D inhibitor?
A2: It is crucial to use cell lines harboring the specific KRASG12D mutation. The inhibitor's potency should be assessed in these cells and compared against cell lines with wild-type KRAS (KRASwt) or other KRAS mutations to determine selectivity.
Table 1: Recommended Cell Lines for KRASG12D Inhibitor Testing
| Cell Line | Cancer Type | KRAS Mutation Status |
| MIA PaCa-2 | Pancreatic | G12D |
| PANC-1 | Pancreatic | G12D |
| AsPC-1 | Pancreatic | G12D |
| HCT116 | Colorectal | G12D |
| A549 | Lung | G12S |
| H460 | Lung | Q61H |
| HEK293T | Embryonic Kidney | Wild-Type |
Q3: What are the most common assays for determining the IC50 of KRASG12D inhibitors?
A3: The most common methods are cell-based assays that measure downstream signaling inhibition or cell viability.
-
Phospho-ERK (pERK) AlphaLISA or Western Blot: These assays directly measure the inhibition of the MAPK signaling pathway downstream of KRAS.[2] A reduction in pERK levels indicates target engagement and pathway inhibition.
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTS, or Resazurin): These assays measure the inhibitor's effect on cell proliferation and viability over a longer incubation period (typically 72 hours).[2][3]
Q4: How should I prepare this compound for my experiment?
A4: this compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then used to prepare serial dilutions in the cell culture medium. It is important to ensure that the final DMSO concentration in the cell culture wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).
Troubleshooting Guides
Issue 1: No inhibition or a very high IC50 value is observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too Low: The selected concentration range may be too low to observe an effect. | Action: Test a higher concentration range, for example, up to 200 µM, if solubility permits.[1] |
| Incorrect KRAS Mutation Status: The cell line used may not have the KRASG12D mutation. | Action: Verify the KRAS mutation status of your cell line through sequencing or by purchasing from a reputable cell bank. |
| Compound Instability or Degradation: The inhibitor may be unstable in the experimental conditions. | Action: Prepare fresh stock solutions and dilutions for each experiment. Minimize the exposure of the compound to light and store it at the recommended temperature. |
| Short Incubation Time: For cell viability assays, the incubation time may be too short to observe an anti-proliferative effect. | Action: Extend the incubation period (e.g., up to 120 hours) and perform a time-course experiment to determine the optimal duration. |
Issue 2: The dose-response curve is not sigmoidal (e.g., flat, U-shaped, or irregular).
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: The inhibitor may be precipitating at higher concentrations. | Action: Visually inspect the wells for any precipitate. Determine the solubility of the compound in your cell culture medium. |
| Off-Target Effects or Cellular Toxicity: At high concentrations, the inhibitor might induce non-specific toxicity or off-target effects.[1] | Action: Use a lower concentration range and consider using a secondary assay to confirm the mechanism of action. |
| Assay Interference: The compound may interfere with the assay chemistry (e.g., luciferase-based assays). | Action: Perform a control experiment without cells to check for any direct effect of the compound on the assay reagents. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability. | Action: Ensure a single-cell suspension and proper mixing before seeding. Use a multichannel pipette for consistency. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors: Inaccurate pipetting of the inhibitor or cells. | Action: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects: Wells on the edge of the plate may behave differently due to evaporation. | Action: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium. |
| Cell Clumping: Clumped cells will lead to inconsistent seeding and growth. | Action: Ensure complete dissociation of cells during trypsinization and resuspend thoroughly to a single-cell suspension. |
Experimental Protocols
Protocol 1: Determination of IC50 using a pERK AlphaLISA Assay
This protocol provides a general framework for assessing the potency of this compound by measuring the inhibition of ERK phosphorylation.
Materials:
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KRASG12D mutant cell line (e.g., MIA PaCa-2)
-
KRASwt cell line (e.g., HEK293T) for selectivity profiling
-
Complete cell culture medium
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This compound
-
DMSO
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384-well white opaque plates
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pERK1/2 (Thr202/Tyr204) AlphaLISA kit
-
Multichannel pipette and calibrated single-channel pipettes
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare a 10X intermediate dilution plate.
-
-
Compound Treatment:
-
Carefully remove the medium from the cell plate.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known MEK inhibitor like Trametinib).[2]
-
Incubate the plate for the desired time (e.g., 1.5 to 3 hours).[2]
-
-
Cell Lysis and AlphaLISA:
-
Following treatment, lyse the cells according to the AlphaLISA kit manufacturer's protocol.
-
Perform the AlphaLISA assay to detect pERK levels.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a positive control or a baseline established with no primary antibody (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Table 2: Example IC50 Data for a KRASG12D Inhibitor
| Cell Line | KRAS Status | Assay Type | IC50 (nM) |
| MIA PaCa-2 | G12D | pERK AlphaLISA | 5 |
| PANC-1 | G12D | pERK AlphaLISA | 8 |
| HCT116 | G12D | Cell Viability | 15 |
| A549 | G12S | pERK AlphaLISA | >1000 |
| HEK293T | Wild-Type | pERK AlphaLISA | >1000 |
Note: The data presented in this table are for illustrative purposes and are based on typical values observed for potent KRASG12D inhibitors.[4]
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Troubleshooting decision tree for IC50 determination experiments.
References
Off-target effects of KRASG12D-IN-3-d3 in cancer cells
Disclaimer: As "KRASG12D-IN-3-d3" is a novel or proprietary compound, publicly available data on its specific off-target effects is limited. This guide is based on the established principles of KRAS biology, known characteristics of other KRAS inhibitors (such as those targeting KRASG12C), and general troubleshooting methodologies for kinase inhibitor studies. The quantitative data and specific examples provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as a selective inhibitor of the KRASG12D mutant protein. KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] In its active, GTP-bound state, it promotes downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving oncogenesis.[4] this compound is hypothesized to bind to the KRASG12D protein, likely in its inactive GDP-bound state, preventing its activation and subsequent downstream signaling.
Q2: I am observing incomplete inhibition of downstream ERK phosphorylation. Is my experiment failing?
A2: Not necessarily. Several factors can contribute to incomplete pathway inhibition:
-
Feedback Reactivation: Inhibition of KRAS can lead to feedback reactivation of upstream receptor tyrosine kinases (RTKs), which can in turn reactivate wild-type RAS isoforms or the remaining uninhibited KRASG12D, thus maintaining some level of downstream signaling.
-
Basal Signaling: There might be a basal level of ERK activity that is independent of KRASG12D in your specific cell line.
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Inhibitor Concentration and Incubation Time: The concentration of this compound may be suboptimal, or the incubation time may be insufficient to achieve maximal inhibition. A dose-response and time-course experiment is recommended.
-
Cellular Context: The specific genetic and proteomic landscape of your cancer cells can influence the degree of reliance on the KRAS pathway.
Q3: My cancer cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to KRAS inhibitors is a known challenge and can occur through various "on-target" and "off-target" mechanisms.[5]
-
On-Target Resistance: This can involve secondary mutations in the KRASG12D protein that prevent inhibitor binding, or amplification of the KRASG12D allele, increasing the amount of target protein beyond what the inhibitor can effectively suppress.[5][6]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[5] Common mechanisms include:
-
Activating mutations in other RAS isoforms (like NRAS) or downstream effectors such as BRAF or MEK.[5][7]
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Amplification or activation of receptor tyrosine kinases (RTKs) like EGFR or MET.[5][7]
-
Loss of function of tumor suppressor genes like PTEN or NF1.[7]
-
Histologic transformation, for example, from adenocarcinoma to squamous cell carcinoma.[7]
-
Troubleshooting Guides
Problem 1: High variance in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to create a humidity barrier. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay Timing | Optimize the incubation time with the inhibitor and the timing of the viability readout for your specific cell line. |
Problem 2: Unexpected toxicity in KRAS wild-type cells.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | The inhibitor may be affecting other kinases essential for cell survival at the concentration used. Perform a kinome scan or test the inhibitor against a panel of kinases to identify potential off-targets. |
| Non-Specific Cytotoxicity | High concentrations of any small molecule can induce non-specific toxicity. Determine the IC50 in both KRASG12D and KRAS wild-type cells to calculate a selectivity index. |
| Covalent Reactivity | If the inhibitor has a reactive group, it could be non-selectively modifying other proteins with reactive residues, such as cysteine.[8] |
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical KRASG12D Inhibitor
This table presents hypothetical data to illustrate how the selectivity of an inhibitor might be displayed.
| Target | IC50 (nM) | Description |
| KRASG12D | 5 | On-Target |
| KRAS (Wild-Type) | >10,000 | High selectivity over wild-type |
| NRAS | >10,000 | Isoform selectivity |
| HRAS | >10,000 | Isoform selectivity |
| EGFR | 2,500 | Potential off-target |
| MET | 3,000 | Potential off-target |
| MEK1 | >5,000 | Downstream kinase, low activity |
| ERK2 | >5,000 | Downstream kinase, low activity |
| PI3Kα | 4,500 | Parallel pathway, potential off-target |
Table 2: Illustrative IC50 Values in Different Cancer Cell Lines
This table shows hypothetical IC50 values to demonstrate cell line-dependent sensitivity.
| Cell Line | KRAS Status | IC50 (nM) for this compound | Notes |
| PANC-1 | KRASG12D | 15 | Sensitive |
| MIA PaCa-2 | KRASG12C | >10,000 | Resistant (as expected) |
| A549 | KRASG12S | >10,000 | Resistant (as expected) |
| HCT116 | KRASG13D | >10,000 | Resistant (as expected) |
| SW480 | KRAS (Wild-Type) | >10,000 | Resistant |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRASG12D, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol provides a general method for assessing inhibitor binding to a panel of kinases.[9][10]
-
Reagent Preparation: Prepare a master mix for each kinase containing the kinase, a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Compound Addition: Dispense the kinase master mix into a 96- or 384-well PCR plate. Add this compound at various concentrations. Include appropriate controls (DMSO vehicle, no inhibitor).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization of the protein. A larger ΔTm suggests a stronger interaction.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory mechanism of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Breaking the "Undruggable" Curse: A Discussion on KRAS Inhibitors [synapse.patsnap.com]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
KRASG12D-IN-3-d3 stability in DMSO and cell culture media
Welcome to the technical support center for KRASG12D-IN-3-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] For powdered compounds, ensure the powder is at the bottom of the vial before opening.[2] If the amount is 10 mg or less, the solvent can be added directly to the vial.[3] For larger quantities, it is advisable to weigh out the desired amount.[3] To ensure homogeneity, vortex the solution until the compound is fully dissolved.
Q2: What is the recommended storage condition for the this compound stock solution in DMSO?
A2: Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3][4] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] Before use, thaw the aliquot completely and bring it to room temperature to prevent moisture condensation.[4]
Q3: What is the stability of this compound in cell culture media?
A3: The stability of small molecules in aqueous solutions like cell culture media can be limited. It is best practice to dilute the DMSO stock solution into the cell culture medium immediately before use. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[2][3] The stability of the compound in the media will depend on the specific media composition and incubation conditions. It is recommended to perform a stability test under your experimental conditions if long incubation times are required.
Q4: Can I store this compound diluted in cell culture media?
A4: It is generally not recommended to store small molecule inhibitors diluted in cell culture media for extended periods. The aqueous environment and components of the media can lead to degradation of the compound. Prepare fresh dilutions for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.- Precipitation of the compound upon dilution into aqueous media. | - Aliquot the DMSO stock solution and avoid repeated freeze-thaw cycles.[3][4]- Ensure the final DMSO concentration in the culture medium is low enough to maintain solubility. If precipitation is observed, consider vortexing the diluted solution before adding it to the cells.[2] |
| Low or no observable activity of the inhibitor | - The compound may have degraded in the stock solution or in the cell culture medium during the experiment.- The concentration of the inhibitor is too low. | - Prepare a fresh stock solution from the powdered compound.- Assess the stability of the compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols).- Perform a dose-response experiment to determine the optimal concentration. |
| Cell toxicity observed in control wells (DMSO only) | - The concentration of DMSO is too high. | - Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[2][3] Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
Stability Data (Illustrative Examples)
The following tables present hypothetical stability data for a compound with similar characteristics to this compound. Note: This is example data and does not represent actual experimental results for this compound.
Table 1: Stability of Compound X in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | 95% |
| 4°C | 95% | 85% | 70% |
| Room Temperature | 80% | 60% | <40% |
Table 2: Stability of Compound X in Cell Culture Media (e.g., RPMI + 10% FBS) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100% |
| 6 | 95% |
| 24 | 80% |
| 48 | 65% |
| 72 | 50% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature.
-
Centrifuge the vial briefly at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom.[1]
-
Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Method for Assessing Stability in Cell Culture Media
-
Prepare a stock solution of the test compound in DMSO as described in Protocol 1.
-
Dilute the stock solution into your specific cell culture medium (e.g., RPMI + 10% FBS) to the final working concentration. Prepare a sufficient volume for all time points.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for stability testing and cell-based assays.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. reddit.com [reddit.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting KRASG12D-IN-3-d3 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRASG12D-IN-3-d3 in in vivo efficacy studies. The guidance provided is based on the parent compound, MRTX1133, a potent and selective noncovalent inhibitor of KRASG12D. The deuterated form, this compound, is typically used for pharmacokinetic (PK) studies, and its in vivo efficacy is expected to be comparable to the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a deuterated analog of MRTX1133. MRTX1133 is a noncovalent, potent, and selective inhibitor of the KRASG12D mutant protein.[1][2] It functions by binding to the switch II pocket of KRASG12D, which disrupts the protein-protein interactions necessary for the activation of downstream signaling pathways.[1] This inhibition occurs in both the active (GTP-bound) and inactive (GDP-bound) states of the KRASG12D protein.[3]
Q2: What is the rationale for using a deuterated compound like this compound?
A2: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter the metabolic profile of a compound. This can lead to a longer plasma half-life and improved pharmacokinetic properties. While this compound is primarily intended for pharmacokinetic studies, its biological activity is expected to be similar to that of MRTX1133.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: By inhibiting KRASG12D, this compound blocks the constitutive activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[4]
Q4: In which tumor models has the parent compound, MRTX1133, shown efficacy?
A4: MRTX1133 has demonstrated significant anti-tumor activity in various preclinical models, particularly in pancreatic ductal adenocarcinoma (PDAC) xenografts harboring the KRASG12D mutation.[1][4][5][6][7] Efficacy has been observed in both cell-line-derived xenografts (e.g., Panc 04.03, HPAC) and patient-derived xenograft (PDX) models.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of In Vivo Efficacy
Possible Cause 1.1: Poor Drug Exposure
-
Question: My in vivo study with this compound is showing minimal or no tumor growth inhibition. Could this be a drug exposure issue?
-
Answer: Yes, this is a likely cause. The parent compound, MRTX1133, has very low intrinsic oral bioavailability.[8][9][10] If you are administering the compound orally, it is probable that the systemic exposure is insufficient to achieve a therapeutic concentration in the tumor.
-
Recommended Action:
-
Switch Administration Route: For preclinical mouse studies, intraperitoneal (IP) injection is the recommended route of administration for MRTX1133 to achieve adequate systemic exposure.[8]
-
Pharmacokinetic Analysis: If feasible, perform a PK study in your model to determine the plasma and tumor concentrations of the compound after administration. The plasma half-life of MRTX1133 in rats after oral and intravenous administration was found to be 1.12 ± 0.46 h and 2.88 ± 1.08 h, respectively.[3][11]
-
-
Possible Cause 1.2: Suboptimal Dosing Regimen
-
Question: I am using intraperitoneal administration, but the efficacy is still not as expected. Am I using the correct dose?
-
Answer: The dose and frequency of administration are critical for sustained target inhibition.
-
Recommended Action:
-
Dose Escalation Study: If you are observing a partial response, consider performing a dose-escalation study to determine the optimal dose for your specific model.
-
Review Published Protocols: Published studies with MRTX1133 have used doses ranging from 3 mg/kg to 30 mg/kg administered twice daily (BID) via IP injection.[1][5][8] Tumor regressions were observed at 10 and 30 mg/kg BID (IP).[1]
-
-
Possible Cause 1.3: Intrinsic or Acquired Resistance
-
Question: I have confirmed adequate drug exposure, but the tumors are not responding or have started to regrow after an initial response. What could be the reason?
-
Answer: The tumor cells may have intrinsic or have developed acquired resistance to the inhibitor.
-
Recommended Action:
-
Investigate Resistance Mechanisms: Potential mechanisms of resistance to KRASG12D inhibitors include the activation of feedback loops or bypass pathways, such as the EGFR or PI3Kα signaling pathways.[2][4] Upregulation of receptor tyrosine kinases (RTKs) like EGFR and HER2 has been observed following treatment.[6]
-
Combination Therapy: Consider combination therapy to overcome resistance. Co-targeting KRASG12D with inhibitors of EGFR or PI3Kα has shown enhanced anti-tumor activity in preclinical models.[2] The addition of BET inhibitors has also been shown to re-sensitize resistant tumors to MRTX1133 in animal models.[12]
-
-
Issue 2: Unexpected Toxicity
-
Question: I am observing significant weight loss or other signs of toxicity in my study animals. What should I do?
-
Answer: While MRTX1133 has been reported to be well-tolerated at effective doses, toxicity can occur, especially at higher dose levels.[4]
-
Recommended Action:
-
Dose Reduction: Reduce the dose of the compound.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, including body weight, food and water intake, and changes in behavior.
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the toxicity.
-
-
Data Presentation
Table 1: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Xenograft Model | Dosing Regimen (IP, BID) | Outcome | Reference |
| Panc 04.03 | 3 mg/kg | 94% tumor growth inhibition | [1] |
| Panc 04.03 | 10 mg/kg | -62% tumor regression | [1] |
| Panc 04.03 | 30 mg/kg | -73% tumor regression | [1] |
| HPAC | 30 mg/kg | 85% tumor regression | [4][6] |
| 6419c5 (syngeneic) | 30 mg/kg | Deep tumor regressions | [5] |
Table 2: Pharmacokinetic Parameters of MRTX1133 in Rats
| Administration Route | Dose | Cmax | t1/2 | Bioavailability | Reference |
| Oral | 25 mg/kg | 129.90 ± 25.23 ng/mL | 1.12 ± 0.46 h | 2.92% | [3][11] |
| Intravenous | 5 mg/kg | - | 2.88 ± 1.08 h | - | [3][11] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study using a Xenograft Model:
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Cell Line and Animal Model: Select a cancer cell line harboring the KRASG12D mutation (e.g., Panc 04.03, HPAC) and an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
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Drug Formulation and Administration: Prepare this compound in a suitable vehicle for intraperitoneal (IP) injection. Administer the compound at the desired dose and schedule (e.g., 30 mg/kg, BID).
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Efficacy Assessment: Measure tumor volume and body weight throughout the study.
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Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring the inhibition of downstream signaling molecules like pERK.[1][8]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 8. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent KRASG12D-IN-3-d3 precipitation in aqueous solutions
Welcome to the technical support center for KRASG12D-IN-3-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and preventing common issues such as precipitation in aqueous solutions.
Troubleshooting Guides
Precipitation of this compound in aqueous solutions is a common challenge that can impact experimental outcomes. The following table summarizes potential causes and recommended solutions based on best practices for handling poorly soluble small molecule inhibitors.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] For in vitro assays, the final DMSO concentration in the aqueous medium should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts. | 1. Weigh the required amount of this compound in a sterile microcentrifuge tube.2. Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).3. Vortex and/or sonicate the solution until the compound is completely dissolved.[2][3] |
| Precipitation upon Dilution | Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous experimental buffer.[1] Alternatively, use a formulation with co-solvents and/or surfactants. | 1. Prepare intermediate dilutions of your DMSO stock solution in DMSO.2. Add the final, diluted DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing.3. Visually inspect for any signs of precipitation. |
| Incompatible Buffer | Optimize the pH of the aqueous buffer. Some compounds have improved solubility at a specific pH. For some complex formulations, a citrate buffer at pH 5.0 has been used.[3] | 1. Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).2. Test the solubility of a small amount of the compound in each buffer.3. Observe for any precipitation and select the buffer that provides the best solubility. |
| Suboptimal Temperature | Gently warm the solution. For some inhibitors, heating to around 50-60°C can aid dissolution.[4] However, be cautious as excessive heat can degrade the compound. | 1. Prepare the solution as described above.2. If precipitation occurs, place the vial in a water bath set to a temperature no higher than 50°C.3. Gently agitate the vial until the precipitate dissolves. Do not overheat. |
Formulation Strategies for Improved Solubility
For more challenging applications, such as in vivo studies, more complex formulations may be necessary. These are based on successful solubilization of other KRAS G12D inhibitors like MRTX1133.[2][5][6]
| Formulation Component | Example Formulation 1 | Example Formulation 2 |
| Primary Solvent | 10% DMSO | 10% DMSO |
| Co-solvent / Solubilizer | 40% PEG300 | 90% (20% SBE-β-CD in saline) |
| Surfactant | 5% Tween-80 | - |
| Aqueous Vehicle | 45% Saline | - |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on data for structurally similar KRAS G12D inhibitors, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is advisable to use fresh, anhydrous DMSO to prevent moisture-induced degradation or precipitation.
Q2: My this compound precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to first make a high-concentration stock in DMSO. Then, perform serial dilutions in DMSO before making the final dilution into your aqueous medium. Adding the diluted DMSO stock to the medium dropwise while vortexing can also help. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) to minimize cytotoxicity.
Q3: Can I heat the solution to dissolve the compound?
A3: Gentle warming can be effective. If you observe precipitation, you can try warming the solution in a water bath at a temperature no higher than 50°C.[4] Avoid excessive or prolonged heating, as this may degrade the compound.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
A4: While DMSO is the most common primary solvent, for some applications, ethanol can be used.[1] However, the solubility in ethanol is generally lower than in DMSO. For in vivo studies, co-solvent systems containing PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) in combination with DMSO and saline are often employed to improve solubility and bioavailability.[2][5][6]
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot precipitation of this compound.
Impact of Precipitation on KRAS Signaling Pathway Experiments
Caption: Diagram showing how precipitation can lead to inaccurate experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
Improving the bioavailability of KRASG12D-IN-3-d3
Welcome to the technical support center for KRASG12D-IN-3-d3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on improving the bioavailability of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a deuterated, small molecule inhibitor designed to specifically target the KRAS G12D mutation, a key driver in various cancers including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] The KRAS protein is a GTPase that acts as a molecular switch in cell signaling.[4] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its persistent activation and downstream signaling through pathways like RAF/MEK/ERK (MAPK) and PI3K/AKT, which promotes uncontrolled cell proliferation and survival.[1][4] this compound is designed to bind to the mutant KRAS G12D protein, locking it in an inactive state and thereby inhibiting these downstream oncogenic signals.[2] The deuteration ("-d3") is often incorporated to alter the metabolic profile of the compound, potentially increasing its metabolic stability and half-life.
Q2: Why is the bioavailability of this compound a concern?
A2: Like many small molecule kinase inhibitors, this compound is likely a poorly water-soluble compound.[5][6] Poor aqueous solubility is a major obstacle to achieving adequate oral bioavailability, as it limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for its absorption into the bloodstream.[6] Over 70% of new chemical entities in drug development pipelines suffer from poor aqueous solubility, making this a common challenge.[6] Low bioavailability can lead to sub-therapeutic concentrations of the drug at the tumor site, resulting in diminished efficacy in both preclinical and clinical settings.
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
A3: The main approaches to enhance the oral bioavailability of poorly soluble drugs like this compound focus on improving its solubility and dissolution rate. Key strategies include:
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Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[5][7]
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Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can significantly increase its aqueous solubility and dissolution.[8]
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Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[6][7][9]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in water.[7][9]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite high in vitro potency.
This is a common issue often linked to poor bioavailability.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Question: Have you characterized the solubility of this compound in relevant buffers (e.g., simulated gastric and intestinal fluids)?
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Action: Determine the aqueous solubility at different pH values. This will help in selecting an appropriate formulation strategy.
-
-
Evaluate Current Formulation:
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Question: How is the compound currently being formulated for in vivo studies? A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient for a poorly soluble compound.
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Action: Consider reformulating the compound using one of the strategies mentioned in Q3 above.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Question: Have you measured the plasma concentration of this compound over time after administration?
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Action: A pilot PK study in a small group of animals can determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which will provide a direct measure of bioavailability.
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Issue 2: High variability in experimental results between animals.
High inter-subject variability can also be a sign of formulation-related absorption issues.
Troubleshooting Steps:
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Review Dosing Procedure:
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Question: Is the dosing procedure consistent across all animals? Inconsistent administration of a suspension can lead to variable dosing.
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Action: Ensure proper training on techniques like oral gavage and that the formulation is homogenous and stable throughout the dosing period.
-
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Improve Formulation Robustness:
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Question: Is your current formulation prone to precipitation or instability?
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Action: Transitioning to a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion, can lead to more consistent absorption.[8]
-
-
Consider the Animal Model:
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Question: Are there known differences in gastrointestinal physiology in the animal model being used that could affect drug absorption?
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Action: Review literature on the chosen animal model for any specific considerations for oral drug delivery.
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Data Presentation: Enhancing Bioavailability
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 | 4.0 | 1200 | 100 (Reference) |
| Micronized Suspension | 50 | 350 | 2.0 | 2800 | 233 |
| Solid Dispersion | 50 | 800 | 1.5 | 7500 | 625 |
| SEDDS | 50 | 1200 | 1.0 | 11500 | 958 |
Table 2: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 0.1 |
| Simulated Gastric Fluid (pH 1.2) | 0.5 |
| Simulated Intestinal Fluid (pH 6.8) | 0.2 |
| 20% Hydroxypropyl-β-Cyclodextrin | 15 |
| SEDDS pre-concentrate | > 100 |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in Rodents
Objective: To determine the pharmacokinetic profile and relative bioavailability of different this compound formulations.
Methodology:
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Groups:
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Group 1: Aqueous Suspension (Control)
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Group 2: Micronized Suspension
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Group 3: Solid Dispersion
-
Group 4: SEDDS
-
-
Dosing: Administer the respective formulations via oral gavage at a dose of 50 mg/kg.
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Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
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Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine the relative bioavailability of each formulation compared to the aqueous suspension.
Protocol 2: Preparation of a Solid Dispersion
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution.
Methodology:
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and an organic solvent (e.g., acetone, methanol).
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Solvent Evaporation Method: a. Dissolve both this compound and the polymer in the organic solvent in a 1:4 drug-to-polymer ratio. b. Evaporate the solvent using a rotary evaporator to form a thin film. c. Further dry the film under vacuum to remove any residual solvent. d. Scrape the dried film and mill it into a fine powder.
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Characterization: a. Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Perform dissolution testing in simulated gastrointestinal fluids to compare the dissolution rate of the solid dispersion to the crystalline drug.
Visualizations
Caption: Simplified KRASG12D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
Caption: A logical troubleshooting guide for addressing efficacy issues with this compound.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Prevalence and characteristics of KRAS-G12D mutations in patients with solid malignancies. - ASCO [asco.org]
- 4. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to KRAS G12D Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to KRAS G12D inhibitors. The information is tailored for scientists and drug development professionals working with these targeted therapies.
Troubleshooting Guides
Problem 1: Cell line shows intrinsic resistance to the KRAS G12D inhibitor (no initial response).
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Cell line does not harbor a KRAS G12D mutation. | Confirm the KRAS mutation status of your cell line using sequencing (Sanger or NGS). | Protocol 1: KRAS Mutation Analysis |
| Presence of co-occurring mutations that confer resistance. | Analyze the genomic profile of the cell line for mutations in genes such as KEAP1, NRAS, BRAF, EGFR, or amplifications of MET or MYC.[1][2][3] | Protocol 2: Western Blot for Pathway Activation |
| Cell line exhibits a resistant phenotype (e.g., mesenchymal). | Assess the expression of epithelial-to-mesenchymal transition (EMT) markers.[1][2][3] | Protocol 3: Immunofluorescence for EMT Markers |
| Activation of alternative signaling pathways. | Profile the activation status of key signaling pathways like PI3K/AKT and MAPK.[1] | Protocol 2: Western Blot for Pathway Activation |
| Suboptimal drug concentration or experimental setup. | Perform a dose-response curve to determine the IC50. Ensure proper drug solubility and stability in your culture medium. | Protocol 4: Cell Viability (IC50) Assay |
Problem 2: Cell line initially responds to the KRAS G12D inhibitor but develops acquired resistance over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Development of secondary KRAS mutations. | Sequence the KRAS gene in the resistant cell population to identify secondary mutations (e.g., Y96N, H95Q) that may interfere with drug binding.[4][5] | Protocol 1: KRAS Mutation Analysis |
| Amplification of the KRAS G12D allele. | Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS gene.[2][3][6] | Protocol 5: Quantitative PCR for Gene Amplification |
| Upregulation of bypass signaling pathways. | Analyze the activity of receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/AKT/mTOR and MAPK.[1][2][3][7] | Protocol 2: Western Blot for Pathway Activation |
| Phenotypic changes (e.g., EMT). | Evaluate the expression and localization of EMT markers.[2][3][7] | Protocol 3: Immunofluorescence for EMT Markers |
| Increased drug efflux. | Assess the expression of drug efflux pumps like ABCB1.[2][3] | Protocol 6: qPCR for Drug Efflux Pump Expression |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to KRAS G12D inhibitors?
A1: Resistance to KRAS G12D inhibitors can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment).
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Intrinsic Resistance:
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KRAS Independence: Tumor cells may not be solely dependent on KRAS signaling for survival due to co-existing mutations or alternative pathway activation.[1]
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Phenotypic State: Cell states such as epithelial-to-mesenchymal transition (EMT) have been associated with reduced sensitivity.[1][2][3]
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Co-occurring Mutations: Mutations in genes like KEAP1 can reduce inhibitor efficacy.[1]
-
-
Acquired Resistance:
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On-Target Modifications: Secondary mutations in the KRAS protein can prevent the inhibitor from binding effectively.[4][5]
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Gene Amplification: Increased copy number of the KRAS G12D allele can lead to higher levels of the target protein, overwhelming the inhibitor.[2][3][6]
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Bypass Tracks: Upregulation of other cancer-driving pathways, such as the PI3K/AKT/mTOR or MAPK pathways, often through activation of receptor tyrosine kinases (RTKs), can circumvent the need for KRAS signaling.[1][2][3][7]
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Histologic Transformation: In some cases, cancer cells can change their lineage, a process known as histologic transformation, to a state that is no longer dependent on KRAS signaling.[3]
-
Q2: How can I generate a KRAS G12D inhibitor-resistant cell line for my studies?
A2: A common method is through continuous, long-term exposure of a sensitive parental cell line to escalating concentrations of the KRAS G12D inhibitor.[4][5][7] This process selects for and expands the population of cells that develop resistance mechanisms.
Q3: What are some potential combination therapy strategies to overcome resistance?
A3: Based on the mechanisms of resistance, several combination strategies are being explored. These include co-targeting:
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Upstream activators of KRAS, such as RTKs (e.g., EGFR).[4]
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Downstream effectors in the MAPK and PI3K/AKT/mTOR pathways.[4]
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Other cellular vulnerabilities that arise in the resistant state, such as epigenetic regulators (e.g., BET inhibitors).[8]
Q4: My IC50 values for the inhibitor vary between experiments. What could be the cause?
A4: Inconsistent IC50 values can result from several factors:
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Cell Plating Density: Ensure consistent cell numbers are plated for each experiment, as cell density can affect drug response.[9]
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Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
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Drug Stability: Prepare fresh drug dilutions for each experiment and ensure the drug is stable in your culture medium for the duration of the assay.
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Assay-to-Assay Variability: Include a reference compound with a known IC50 in each experiment to monitor for systemic variability.[10]
Experimental Protocols
Protocol 1: KRAS Mutation Analysis
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Genomic DNA/RNA Extraction: Isolate genomic DNA or total RNA from both parental (sensitive) and resistant cell lines.
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PCR Amplification: Amplify the region of the KRAS gene spanning codons 12, 13, 61, and the switch II pocket (including codons 95 and 96) using specific primers.
-
Sanger Sequencing: Purify the PCR product and send for Sanger sequencing.
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Data Analysis: Align the sequencing results to the reference KRAS sequence to identify mutations.
Protocol 2: Western Blot for Pathway Activation
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, p-EGFR, etc.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Protocol 3: Immunofluorescence for EMT Markers
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with primary antibodies against E-cadherin and Vimentin.
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Secondary Antibody and Counterstain: Incubate with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.
Protocol 4: Cell Viability (IC50) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of the KRAS G12D inhibitor (e.g., 10 concentrations ranging from 0.1 nM to 10 µM).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.
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Data Analysis: Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50 value.
Protocol 5: Quantitative PCR for Gene Amplification
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Genomic DNA Extraction: Isolate high-quality genomic DNA from sensitive and resistant cells.
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qPCR Reaction: Set up a qPCR reaction using primers specific for the KRAS gene and a reference gene (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative copy number of KRAS in resistant cells compared to sensitive cells using the ΔΔCt method.
Protocol 6: qPCR for Drug Efflux Pump Expression
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RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
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qPCR Reaction: Perform qPCR using primers for ABCB1 and a housekeeping gene.
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Data Analysis: Determine the relative expression level of ABCB1 in resistant cells compared to sensitive cells.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: Experimental workflow for generating and characterizing acquired resistance in cell lines.
Caption: Troubleshooting logic for diagnosing the type of resistance observed.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Mitigating Toxicity of Novel KRAS G12D Inhibitors in Animal Models
Disclaimer: Information regarding a specific molecule designated "KRASG12D-IN-3-d3" is not publicly available in the reviewed literature. The following troubleshooting guides and FAQs are based on published data for other KRAS G12D inhibitors and general principles of preclinical drug development. Researchers should adapt these recommendations to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with KRAS G12D inhibitors in animal models?
A1: While the toxicity profile is specific to each compound, several KRAS G12D inhibitors have demonstrated a range of adverse effects in preclinical studies. Common toxicities for KRAS inhibitors can include gastrointestinal issues such as nausea, diarrhea, and vomiting, as well as fatigue.[1][2] Some specific KRAS G12D inhibitors have been associated with acute dose-limiting toxicities consistent with pseudo-allergic reactions, potentially linked to agonism of the MRGPRX2 receptor.[3] Other observed toxicities have included reductions in reticulocytes and inflammatory responses.[3] It is crucial to conduct thorough toxicology studies for any new chemical entity.
Q2: How can we proactively monitor for potential toxicities during our in vivo studies?
A2: A comprehensive monitoring plan is essential. This should include:
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Daily Clinical Observations: Record body weight, food and water intake, activity levels, and any signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
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Regular Hematology and Serum Chemistry: Conduct blood draws at baseline, during, and after treatment to monitor for changes in blood cell counts, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
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Histopathological Analysis: At the end of the study, perform a complete necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) to identify any tissue-level abnormalities.
Q3: What are the first steps to take if we observe significant toxicity in our animal models?
A3: If significant toxicity is observed (e.g., >15-20% body weight loss, severe clinical signs), the following steps are recommended:
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Dose Reduction: Immediately reduce the dose of the inhibitor. It is common for KRAS inhibitors to have a narrow therapeutic index, where the toxic dose is close to the efficacious dose.[3]
-
Intermittent Dosing: Switch from a continuous daily dosing schedule to an intermittent one (e.g., every other day, or 5 days on/2 days off). Some KRAS G12D inhibitors have shown anti-tumor activity with intermittent dosing, which can help manage toxicity.[3]
-
Supportive Care: Provide supportive care such as fluid supplementation (subcutaneous saline) for dehydration and nutritional support.
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Re-evaluate the Formulation: Poor drug solubility or vehicle effects can contribute to toxicity. Consider reformulating the compound if necessary.
Q4: Can combination therapies help mitigate the toxicity of our KRAS G12D inhibitor?
A4: Yes, combination therapy is a promising strategy. By combining the KRAS G12D inhibitor with another agent, it may be possible to use a lower, less toxic dose of the KRAS inhibitor while achieving a synergistic or additive anti-tumor effect.[4] Potential combination partners could include:
-
Immune Checkpoint Inhibitors: Preclinical studies have shown that combining KRAS G12D inhibitors with immune checkpoint inhibitors can lead to durable tumor elimination.[5]
-
SHP2 Inhibitors: Combination with SHP2 inhibitors has shown synergistic effects in vitro and in vivo.[6][7]
-
Other Targeted Therapies: Co-targeting feedback or bypass pathways, such as the EGFR or PI3K/mTOR pathways, may enhance efficacy and allow for dose reduction of the KRAS inhibitor.[8][9]
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Proteasome Inhibitors: Combination with proteasome inhibitors has demonstrated synergistic anti-tumor effects in preclinical models.[10]
Troubleshooting Guides
Guide 1: Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diarrhea, Weight Loss | On-target inhibition of KRAS in intestinal epithelial cells; Off-target effects. | 1. Dose Reduction: Lower the dose of the KRAS G12D inhibitor. 2. Intermittent Dosing: Change to a less frequent dosing schedule. 3. Supportive Care: Administer subcutaneous fluids to prevent dehydration. 4. Anti-diarrheal Agents: Consider the use of loperamide, but consult with a veterinarian for appropriate dosing in your animal model.[2] |
| Nausea, Vomiting (in relevant species), Reduced Food Intake | Central nervous system effects; Direct irritation of the GI tract. | 1. Dose Fractionation: Split the daily dose into two smaller administrations. 2. Vehicle Control: Ensure the vehicle itself is not causing the adverse effects. 3. Dietary Modifications: Provide a more palatable, high-calorie diet. |
Guide 2: Investigating Unexpected Severe Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute Anaphylactoid Reaction (e.g., rapid breathing, lethargy, collapse shortly after dosing) | Off-target agonism of receptors like MRGPRX2, leading to mast cell degranulation.[3] | 1. Discontinue Dosing Immediately. 2. Pharmacological Investigation: Screen the compound for activity against MRGPRX2 and other receptors known to cause pseudo-allergic reactions. 3. Histamine Measurement: Measure plasma histamine levels in affected animals.[3] 4. Pre-treatment with Antihistamines: In a pilot study, pre-treat animals with an antihistamine to see if it mitigates the reaction. |
| Hepatotoxicity (Elevated ALT/AST) | Drug-induced liver injury; Interaction with prior treatments like immunotherapy.[2] | 1. Dose Reduction/Interruption: Stop or lower the dose and monitor liver enzymes. 2. Histopathology: Examine liver tissue for signs of necrosis, inflammation, or other damage. 3. Drug-Drug Interaction Study: If used in combination, assess the toxicity of each agent alone. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Select KRAS G12D Inhibitors
| Compound | Animal Model | Dosing Regimen | Outcome |
| MRTX1133 | Xenograft Mouse Model | Dose-dependent | Significant tumor growth reduction; Decreased pERK levels.[11] |
| MRTX1133 | PDX Models (Pancreatic) | Not specified | Marked tumor regression (>30%) in 8 of 11 models.[8] |
| HRS-4642 | Xenograft & PDX Models | Not specified | Significant inhibition of tumor growth.[10] |
| ERAS-4693 & ERAS-5024 | PDAC Xenograft Models | Not specified | Strong anti-tumor activity.[3] |
| ASP3082 | Xenograft Models | Not specified | Durable pharmacological activity and tumor regression.[12] |
Table 2: Reported Toxicities of KRAS Inhibitors in Preclinical and Clinical Studies
| Inhibitor Class / Compound | Species | Observed Toxicities |
| KRAS G12C Inhibitors (General) | Human | Diarrhea, nausea, vomiting, fatigue, hepatotoxicity (transaminitis).[2] |
| ERAS-4693 & ERAS-5024 (KRAS G12D) | Rat, Dog | Acute pseudo-allergic reactions, reduction in reticulocytes, inflammatory responses.[3] |
| INCB161734 (KRAS G12D) | Human | Nausea (58%), diarrhea (51%), vomiting (46%), fatigue (18%).[1] |
| HRS-4642 (KRAS G12D) | Human | Grade ≥3 TRAEs (23.8%): hypertriglyceridemia, neutropenia, hypercholesterolemia.[1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats). Use healthy, age-matched animals.
-
Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).
-
Dosing Regimen: Administer the compound daily for 7-14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Perform a terminal blood collection for complete blood count (CBC) and serum chemistry.
-
Conduct a gross necropsy and collect major organs for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or other signs of life-threatening toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: Use a cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, GP2d).
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer the KRAS G12D inhibitor at one or more doses below the MTD. Include a vehicle control group.
-
Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight and clinical signs.
-
At the end of the study, tumors can be collected for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: General experimental workflow for preclinical evaluation of a novel KRAS G12D inhibitor.
Caption: Decision tree for troubleshooting in vivo toxicity with a novel compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. targetedonc.com [targetedonc.com]
- 3. The pharmacologic and toxicologic characterization of the potent and selective KRAS G12D inhibitors ERAS-4693 and ERAS-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: KRASG12D-IN-3-d3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during experiments with KRASG12D-IN-3-d3 and other non-covalent KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a deuterated, non-covalent inhibitor that specifically targets the KRAS G12D mutant protein. It functions by binding to the switch-II pocket of both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[1] This binding event disrupts the interaction between KRAS G12D and its downstream effector proteins, such as RAF and PI3K, thereby inhibiting the activation of pro-proliferative signaling pathways like the MAPK and PI3K/AKT pathways.[1][2] The deuteration in this compound is intended to modify its metabolic profile, potentially leading to improved pharmacokinetic properties.
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathways inhibited by this compound are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, both of which are critical for cell growth, proliferation, and survival.[1][3]
KRAS G12D signaling pathway and the inhibitory action of this compound.
Q3: Why am I observing reduced potency of this compound in my cell-based assays over time?
A3: Reduced potency can be attributed to several factors:
-
Compound Stability: The stability of deuterated compounds can vary. Ensure proper storage of the compound in a desiccated, dark environment at the recommended temperature. The stability of similar small molecules in aqueous solutions can be pH and temperature-dependent.[4]
-
Cellular Resistance: Cancer cells can develop resistance to KRAS inhibitors.[5] This can occur through mechanisms such as the amplification of the mutant KRAS gene or the activation of bypass signaling pathways.[3]
-
Experimental Variability: Inconsistent cell seeding densities, passage numbers, or reagent quality can lead to variable results.
Troubleshooting Guides
Problem 1: High Variability in Cell Proliferation (IC50) Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count immediately before plating. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Variable Compound Activity | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Verify the solubility of the compound in your cell culture medium. |
| Cell Line Heterogeneity | Use cell lines with a consistent low passage number. Periodically perform cell line authentication. |
Problem 2: Inconsistent Results in Western Blot Analysis of Downstream Signaling
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of signaling proteins like p-ERK and p-AKT. |
| Incorrect Antibody Dilution | Perform an antibody titration to determine the optimal concentration for primary and secondary antibodies. |
| Timing of Lysate Collection | Create a time-course experiment to identify the optimal time point for observing maximal inhibition of downstream signaling after treatment with this compound. |
| Loading Inconsistencies | Perform a protein concentration assay (e.g., BCA) to ensure equal protein loading in each lane. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize the data. |
Problem 3: Lack of In Vivo Efficacy in Xenograft Models
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics/Bioavailability | Although deuteration may improve pharmacokinetics, the formulation and route of administration are critical. Assess the pharmacokinetic profile of this compound in the selected animal model. |
| Suboptimal Dosing Regimen | Perform a dose-response study to determine the optimal and maximum tolerated dose. |
| Tumor Heterogeneity | In vivo tumors can be more heterogeneous than cultured cells. Ensure the xenograft model is well-characterized and consistently expresses the KRAS G12D mutation. |
| Acquired Resistance | Similar to in vitro models, tumors can develop resistance in vivo.[5] Consider combination therapies to overcome resistance.[6] |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT)
Workflow for a typical cell proliferation assay.
-
Cell Seeding: Plate KRAS G12D mutant cells (e.g., AsPC-1, GP2d) in 96-well plates at a predetermined optimal density and allow them to attach overnight.[2]
-
Compound Treatment: Prepare a 2x concentrated serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Absorbance Reading: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Quantitative Data
Table 1: Representative IC50 Values for Non-covalent KRAS G12D Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Representative Inhibitor | IC50 (nM) |
| AsPC-1 | Pancreatic | MRTX1133 | < 1 |
| GP2d | Colorectal | HRS-4642 | 0.8 |
| HCT116 | Colorectal | MRTX1133 | 1.2 |
| MIA PaCa-2 | Pancreatic | BI-2852 | 450 |
Note: The potency of this compound should be determined empirically as it may differ from other inhibitors.[1][2]
Table 2: General Physicochemical Properties of Small Molecule KRAS G12D Inhibitors
| Parameter | Acceptable Range | Significance |
| LogP | -2.0 to 6.5 | Lipophilicity, affects membrane permeability and solubility. |
| LogS | -6.8 to 0.5 | Aqueous solubility, crucial for bioavailability. |
| Oral Absorption (%) | > 60% | Percentage of the compound absorbed after oral administration. |
These are general guidelines for oral drug-likeness and may not be directly applicable to all experimental contexts.[7]
References
- 1. jetir.org [jetir.org]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KRASG12D-IN-3 and its Deuterated Analog, KRASG12D-IN-3-d3, for Preclinical Research
In the landscape of targeted cancer therapy, the development of inhibitors against specific oncogenic mutations is a paramount goal. KRASG12D-IN-3 has emerged as a potent and orally bioactive inhibitor of the KRAS G12D mutation. Its deuterated counterpart, KRASG12D-IN-3-d3, has been synthesized with the expectation of improved pharmacokinetic properties, a common strategy in drug development to enhance metabolic stability and prolong therapeutic effects. This guide provides a comparative overview of these two compounds, summarizing the available preclinical data and outlining the experimental methodologies used for their evaluation.
While direct comparative studies detailing the efficacy and pharmacokinetics of this compound are not yet publicly available, this guide will present the existing data for KRASG12D-IN-3 and discuss the theoretical advantages conferred by deuteration.
Data Presentation: A Side-by-Side Look
The following tables summarize the known quantitative data for both KRASG12D-IN-3 and this compound. It is important to note the absence of publicly available experimental data for the deuterated compound at this time.
Table 1: In Vitro Efficacy Data
| Compound | Target | Cell Line | IC50 (nM) |
| KRASG12D-IN-3 | KRAS G12D | AGS | 0.38[1][2] |
| AsPC-1 | 1.23[1][2] | ||
| This compound | KRAS G12D | Not Available | Data not available |
Table 2: Physicochemical Properties
| Property | KRASG12D-IN-3 | This compound |
| Molecular Formula | C₃₁H₃₀ClF₆N₇O₂ | C₃₁H₂₇D₃ClF₆N₇O₂ |
| Molecular Weight | 682.06 g/mol | 685.08 g/mol |
The Rationale for Deuteration: The Kinetic Isotope Effect
The primary distinction between KRASG12D-IN-3 and this compound lies in the substitution of three hydrogen atoms with deuterium in the latter. This modification leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate for the deuterated compound. This can lead to several potential advantages for this compound compared to its non-deuterated counterpart, including:
-
Reduced metabolism: Slower breakdown of the drug by metabolic enzymes.
-
Increased half-life: The drug remains in the body for a longer period.
-
Enhanced exposure: Higher overall drug concentration in the plasma over time.
-
Potentially improved efficacy and safety: A more stable pharmacokinetic profile can lead to more consistent therapeutic effects and potentially fewer side effects associated with rapid metabolism.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
In Vitro Cell Viability Assay (Presumed Protocol for KRASG12D-IN-3)
The half-maximal inhibitory concentration (IC50) values for KRASG12D-IN-3 were likely determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The following is a representative protocol:
-
Cell Culture: AGS and AsPC-1 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of KRASG12D-IN-3 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). The luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: The KRAS signaling pathway and the inhibitory action of KRASG12D inhibitors.
Caption: A proposed experimental workflow for comparing the efficacy of the two compounds.
Conclusion
KRASG12D-IN-3 is a highly potent inhibitor of the KRAS G12D mutation, demonstrating low nanomolar efficacy in cancer cell lines. Its deuterated analog, this compound, is designed to offer a superior pharmacokinetic profile, potentially leading to improved in vivo performance. However, a direct comparison based on experimental data is currently not possible due to the lack of publicly available information on the deuterated compound.
For researchers and drug development professionals, KRASG12D-IN-3 represents a valuable tool for studying KRAS G12D-driven cancers. Future studies directly comparing the in vitro and in vivo efficacy, as well as the pharmacokinetic and metabolic profiles of KRASG12D-IN-3 and this compound, are essential to fully elucidate the potential benefits of deuteration for this class of inhibitors. Such data will be critical in guiding the selection of the optimal candidate for further preclinical and potential clinical development.
References
A Head-to-Head Comparison of Novel KRAS G12D Inhibitors: KRASG12D-IN-3-d3 and MRTX1133
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with the previously "undruggable" KRAS oncogene now a focal point of intensive research and development. The KRAS G12D mutation, a prevalent driver in numerous malignancies, particularly pancreatic and colorectal cancers, has spurred the creation of a new generation of specific inhibitors. This guide provides a detailed comparison of two such promising molecules: KRASG12D-IN-3 (also known as GFH375 or Z1084) and MRTX1133. While direct comparative studies are not yet publicly available, this document collates existing preclinical and clinical data to offer an objective overview of their performance, supported by experimental methodologies. The "-d3" designation in KRASG12D-IN-3-d3 suggests a deuterated version, a common strategy to improve pharmacokinetic properties; however, as public data on a deuterated version is scarce, this comparison will focus on the non-deuterated parent compound, KRASG12D-IN-3.
At a Glance: Key Performance Indicators
| Feature | KRASG12D-IN-3 (GFH375/Z1084) | MRTX1133 |
| Mechanism of Action | Orally active, potent, and highly selective small-molecule inhibitor of KRAS G12D, targeting both the "ON" (GTP-bound) and "OFF" (GDP-bound) states.[1][2][3] | Noncovalent, potent, and selective inhibitor of the inactive, GDP-bound state of KRAS G12D.[4][5] |
| Development Stage | Phase I/II Clinical Trials[1][2] | Phase I/II Clinical Trials[4] |
| Oral Bioavailability | Good oral bioavailability demonstrated in preclinical and clinical studies.[1][2] | Low oral bioavailability, necessitating the development of prodrugs.[4] |
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines harboring the KRAS G12D mutation. Lower values indicate higher potency.
| Cell Line | Cancer Type | KRASG12D-IN-3 (IC50, nM) | MRTX1133 (IC50, nM) |
| AGS | Gastric Adenocarcinoma | 0.38 | 6[6] |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.23 | ~5 (median)[7], 18.5[8] |
| HPAF-II | Pancreatic Adenocarcinoma | Not publicly available | >1,000[9] |
| PANC-1 | Pancreatic Adenocarcinoma | Not publicly available | >5,000[9] |
| SW-1990 | Pancreatic Adenocarcinoma | Not publicly available | Dose-dependent inhibition observed[10] |
| LS513 | Colorectal Adenocarcinoma | Not publicly available | >100[9] |
| SNU-C2B | Colorectal Adenocarcinoma | Not publicly available | >5,000[9] |
| KPC210 | Murine Pancreatic Adenocarcinoma | Not publicly available | 24.12[8] |
| Panc 04.03 | Pancreatic Adenocarcinoma | Not publicly available | Single-digit nM potency[11] |
In Vivo Efficacy
Both molecules have demonstrated significant anti-tumor activity in preclinical and clinical settings.
KRASG12D-IN-3 (GFH375): In a Phase I/II clinical study (GFH375X1101), GFH375 has shown promising anti-tumor activity in patients with KRAS G12D-mutant advanced solid tumors.[1]
-
Overall Response Rate (ORR): 38% across all dose levels and indications in 52 efficacy-evaluable patients.[1][2]
-
Disease Control Rate (DCR): 90% across all dose levels and indications.[1][2]
-
Pancreatic Ductal Adenocarcinoma (PDAC): In 23 efficacy-evaluable patients treated with 400 or 600 mg daily doses, the ORR was 52% and the DCR was 100%.[2]
-
Non-Small Cell Lung Cancer (NSCLC): In 12 efficacy-evaluable patients treated with 400 or 600 mg daily doses, the ORR was 42% and the DCR was 83%.[2]
MRTX1133: Preclinical studies using xenograft models have demonstrated robust in vivo efficacy.
-
In a Panc 04.03 xenograft model, intraperitoneal (IP) administration of MRTX1133 resulted in dose-dependent tumor regression, with -62% and -73% regression at 10 mg/kg and 30 mg/kg twice daily, respectively.[6]
-
In a panel of KRAS G12D-mutant cell-line-derived and patient-derived xenograft models, MRTX1133 showed marked tumor regression (≥30%) in 8 of 11 (73%) pancreatic ductal adenocarcinoma (PDAC) models.[7]
-
In immunocompetent mouse models of PDAC, MRTX1133 treatment led to deep tumor regressions, with some complete or near-complete remissions after 14 days.[12]
Experimental Protocols
Detailed experimental protocols for the specific studies on KRASG12D-IN-3 are not yet publicly available. However, based on standard methodologies for evaluating KRAS inhibitors, representative protocols are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AGS, AsPC-1) are seeded in 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the KRAS inhibitor (e.g., KRASG12D-IN-3 or MRTX1133) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 1-4 hours at 37°C. The resulting formazan crystals are then solubilized by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for pERK Inhibition
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, to confirm target engagement and pathway inhibition.
Methodology:
-
Cell Lysis: Cells treated with the KRAS inhibitor or vehicle are washed with cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the pERK band is normalized to the total ERK and loading control bands to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 Panc 04.03 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The KRAS inhibitor is administered at various doses and schedules (e.g., 30 mg/kg, intraperitoneally, twice daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor samples can be collected at different time points to assess target engagement by measuring pERK levels via western blot or immunohistochemistry.
-
Toxicity Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the study.
Signaling Pathways and Experimental Workflows
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MRTX1133 [label="MRTX1133", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; KRASG12D_IN_3 [label="KRASG12D-IN-3", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> Grb2_SOS [color="#202124"]; Grb2_SOS -> KRAS_GDP [label=" Promotes GDP/GTP\n exchange", fontsize=8, fontcolor="#202124", color="#202124"]; KRAS_GDP -> KRAS_GTP [color="#202124"]; KRAS_GTP -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; KRAS_GTP -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"]; mTOR -> Proliferation [color="#202124"]; MRTX1133 -> KRAS_GDP [label=" Stabilizes\n inactive state", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed]; KRASG12D_IN_3 -> KRAS_GDP [label=" Inhibits both\n states", fontsize=8, fontcolor="#202124", color="#34A853", style=dashed]; KRASG12D_IN_3 -> KRAS_GTP [color="#34A853", style=dashed]; } END_DOT Caption: Simplified KRAS signaling pathway and points of intervention.
// Nodes start [label="Start: Hypothesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical [label="Biochemical Assays\n(e.g., Binding Affinity)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_based [label="Cell-Based Assays\n(e.g., Cell Viability, pERK)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo [label="In Vivo Studies", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_pd [label="Pharmacokinetics &\nPharmacodynamics", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; efficacy [label="Tumor Xenograft\nEfficacy Models", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; clinical [label="Clinical Trials", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; phase1 [label="Phase I\n(Safety & Dosage)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; phase2 [label="Phase II\n(Efficacy)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Endpoint:\nData Analysis & Publication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> biochemical; in_vitro -> cell_based; biochemical -> in_vivo; cell_based -> in_vivo; in_vivo -> pk_pd; in_vivo -> efficacy; pk_pd -> clinical; efficacy -> clinical; clinical -> phase1; phase1 -> phase2; phase2 -> end; } END_DOT Caption: General workflow for preclinical and clinical evaluation.
Conclusion
Both KRASG12D-IN-3 (GFH375) and MRTX1133 have demonstrated significant promise as potent and selective inhibitors of the KRAS G12D mutation. MRTX1133 has a well-documented preclinical profile, showcasing strong in vitro potency and robust in vivo efficacy, although its low oral bioavailability presents a developmental challenge. In contrast, KRASG12D-IN-3 has rapidly progressed to clinical trials and has shown encouraging early efficacy data in patients, including those with pancreatic cancer, along with good oral bioavailability.[1][2] The distinct mechanisms of action, with KRASG12D-IN-3 targeting both the active and inactive states of KRAS G12D, may offer a different therapeutic profile compared to MRTX1133's inhibition of the inactive state.
The ongoing clinical trials for both compounds will be crucial in determining their ultimate therapeutic potential and safety profiles. For researchers and drug developers, the progress of these two molecules underscores the tractability of targeting KRAS G12D and provides a strong rationale for the continued development of novel inhibitors against this critical oncogenic driver. Future head-to-head studies will be invaluable in delineating the specific advantages and disadvantages of each compound and guiding their optimal clinical application.
References
- 1. GenFleet Therapeutics Announces Phase I Data from Clinical Study of GFH375, an Oral KRAS G12D (ON/OFF) Inhibitor, Treating KRAS G12D-mutant Advanced Solid Tumors in a Rapid Oral Presentation at 2025 ASCO Annual Meeting-GenFleet Therapeutics [genfleet.com]
- 2. GFH375 (Oral KRAS G12D Inhibitor) Granted with FDA Fast Track Designation for Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)-GenFleet Therapeutics [genfleet.com]
- 3. GenFleet Therapeutics Announces Potent Anti-tumor Efficacy of GFH375, an Oral KRAS G12D (ON/OFF) Inhibitor, and its Potential in Combination Therapy with RAF/MEK Clamp at 2024 AACR Annual Meeting [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Study of GFH375 in Patients With Advanced Solid Tumors With KRAS G12D Mutations [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 12. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: Deuterated vs. Non-Deuterated KRAS Inhibitors in Cancer Therapy
A new frontier in precision oncology, deuterated KRAS inhibitors, promises enhanced therapeutic profiles over their non-deuterated predecessors. This guide provides a comparative analysis of these two classes of drugs, summarizing key preclinical and clinical data, and offering detailed experimental protocols for their evaluation.
The landscape of targeted cancer therapy has been revolutionized by the advent of KRAS inhibitors, particularly those targeting the G12C mutation. Sotorasib and adagrasib have paved the way, demonstrating the druggability of this once-elusive oncogene. Now, a new wave of innovation is emerging with the development of deuterated KRAS inhibitors. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, offers the potential to significantly improve the metabolic stability and pharmacokinetic properties of these drugs.[1][2] This guide delves into a head-to-head comparison of existing non-deuterated KRAS inhibitors with the prospective advantages of their deuterated counterparts, providing researchers and drug developers with a comprehensive overview of this evolving field.
The Rise of Non-Deuterated KRAS G12C Inhibitors
Sotorasib and adagrasib, both covalent inhibitors of KRAS G12C, have shown significant clinical activity in patients with non-small cell lung cancer (NSCLC) and other solid tumors harboring this mutation.[2][3] These first-generation inhibitors have validated KRAS G12C as a therapeutic target, offering new hope for patients with limited treatment options. More recently, next-generation inhibitors such as divarasib are in development, showing even greater potency and selectivity in preclinical models.[4]
Comparative Efficacy of Non-Deuterated KRAS G12C Inhibitors
| Inhibitor | Clinical Trial | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase 2) | NSCLC | 37.1%[5] | 6.8 months[5] | 12.5 months[3][5] |
| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 42.9%[2] | 6.5 months[2] | 12.6 months[2] |
| Divarasib | Phase 1 | NSCLC | 53.4%[2] | 13.1 months[2] | Not Reported |
| Garsorasib | Phase 2 | NSCLC | 52%[6] | 9 months[6] | 14 months[6] |
| Fulzerasib | Phase 2 | NSCLC | 49%[6] | Not Reported | Not Reported |
Comparative Pharmacokinetics of Non-Deuterated KRAS G12C Inhibitors
| Inhibitor | Half-Life | CNS Penetration |
| Sotorasib | ~5.5 hours | Limited |
| Adagrasib | ~24 hours[7] | Yes[7][8] |
The Deuterium Advantage: A New Chapter for KRAS Inhibition
Deuteration is a strategic modification in drug design that can significantly enhance a molecule's metabolic profile. By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, slows down enzymatic metabolism.[1] This "kinetic isotope effect" can lead to several therapeutic advantages:
-
Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life.[1]
-
Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of active drug reaching systemic circulation.
-
Reduced Patient Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Potentially Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.
While direct head-to-head clinical data for a deuterated KRAS inhibitor against its non-deuterated version is not yet publicly available, a recent patent has highlighted the discovery of potent deuterated compounds as KRAS G12D inhibitors.[1][9][10] This indicates active research and development in this area, with the expectation that these deuterated inhibitors will exhibit improved pharmacokinetic properties.
Visualizing the Mechanisms and Workflows
To better understand the context of KRAS inhibition and the evaluation of deuterated compounds, the following diagrams illustrate the key signaling pathway, a proposed experimental workflow for comparison, and the logical impact of deuteration.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: Comparative Experimental Workflow.
Caption: Impact of Deuteration on Pharmacokinetics.
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the potential advantages of a deuterated KRAS inhibitor over its non-deuterated analog, a series of preclinical experiments are essential. The following are detailed methodologies for key comparative assays.
Biochemical Potency Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the deuterated and non-deuterated inhibitors against the target KRAS mutant protein.
-
Methodology:
-
Protein and Reagents: Recombinant human KRAS G12C or G12D protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a guanine nucleotide exchange factor (GEF) such as SOS1.
-
Assay Principle: A common method is a nucleotide exchange assay. The inhibitor's ability to lock KRAS in an inactive, GDP-bound state prevents the GEF-mediated exchange of GDP for the fluorescent GTP analog.
-
Procedure:
-
Prepare a serial dilution of the deuterated and non-deuterated inhibitors in an appropriate buffer (e.g., Tris-HCl, MgCl2, DTT).
-
In a 384-well plate, incubate the KRAS protein with the inhibitors for a predetermined time to allow for covalent bond formation (if applicable) or binding.
-
Initiate the nucleotide exchange reaction by adding the GEF and the fluorescent GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative activity of the inhibitors in cancer cell lines harboring the specific KRAS mutation.
-
Methodology:
-
Cell Lines: Use human cancer cell lines with a known KRAS mutation (e.g., NCI-H358 for KRAS G12C, MIA PaCa-2 for KRAS G12D) and a KRAS wild-type cell line as a control for selectivity.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the deuterated and non-deuterated inhibitors.
-
Incubate the cells for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: Normalize the viability data to untreated controls and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Target Engagement (pERK Inhibition)
-
Objective: To confirm that the inhibitors are engaging the KRAS target and inhibiting downstream signaling.
-
Methodology:
-
Cell Treatment: Treat KRAS-mutant cancer cells with the deuterated and non-deuterated inhibitors at various concentrations for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Use corresponding secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of pathway inhibition.
-
In Vivo Pharmacokinetic (PK) Study
-
Objective: To compare the pharmacokinetic profiles of the deuterated and non-deuterated inhibitors in an animal model.
-
Methodology:
-
Animal Model: Use healthy mice or rats.
-
Drug Administration: Administer a single dose of the deuterated and non-deuterated inhibitors to separate groups of animals via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
In Vivo Efficacy Study (Tumor Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical cancer model.
-
Methodology:
-
Model: Implant human KRAS-mutant cancer cells subcutaneously into immunodeficient mice (e.g., nude or NSG mice).
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, non-deuterated inhibitor, and deuterated inhibitor. Administer the drugs daily (or as determined by PK data) via the appropriate route.
-
Efficacy Endpoints:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Study Termination: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Conclusion
The development of deuterated KRAS inhibitors represents a promising strategy to build upon the success of their non-deuterated predecessors. By leveraging the kinetic isotope effect, these next-generation molecules have the potential to offer improved pharmacokinetic profiles, leading to enhanced efficacy, better safety, and more convenient dosing regimens. While direct comparative clinical data is eagerly awaited, the preclinical evidence and the established principles of deuteration in drug discovery provide a strong rationale for their continued investigation. The experimental protocols outlined in this guide offer a robust framework for the head-to-head evaluation of deuterated and non-deuterated KRAS inhibitors, which will be critical in defining their respective therapeutic potential in the treatment of KRAS-mutant cancers.
References
- 1. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ilcn.org [ilcn.org]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validating KRASG12D Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the target engagement of KRASG12D-IN-3-d3, a deuterated inhibitor of the KRASG12D mutant protein. We will compare its performance with other known KRASG12D inhibitors and provide detailed experimental protocols for key validation assays.
The KRAS protein, a key player in cell signaling, is frequently mutated in various cancers, with the G12D mutation being one of the most common. This compound is a deuterated version of a potent and orally active KRASG12D inhibitor. The incorporation of deuterium provides a valuable tool for mass spectrometry-based applications, aiding in the precise quantification of the compound and its metabolites.
Comparative Analysis of KRASG12D Inhibitors
To objectively assess the performance of this compound, it is essential to compare it against other well-characterized inhibitors targeting the same mutant protein. This section summarizes the available quantitative data for several key compounds.
| Compound | Assay Type | Cell Line(s) | Potency (IC50/DC50/Kd) | Reference |
| KRASG12D-IN-3 | Cell Viability | AGS, AsPC-1 | 0.38 nM, 1.23 nM | [1] |
| MRTX1133 | Biochemical (HTRF) | - | <2 nM | [2] |
| Cell Viability | KRASG12D mutant lines | ~5 nM (median) | [3] | |
| ERK Phosphorylation | AGS | 1-10 nM | [4] | |
| Binding Affinity (to GDP-KRASG12D) | - | ~0.2 pM | [4] | |
| ASP3082 | Protein Degradation (DC50) | AsPC-1 | 38 nM | [5] |
| ERK Phosphorylation | AsPC-1 | 14 nM | [5] | |
| Cell Viability | AsPC-1 | 19 nM | [5] | |
| BI-2852 | Biochemical (AlphaScreen) | - | 490 nM (SOS1 displacement) | [6][7] |
| Binding Affinity (to GTP-KRASG12D) | - | 740 nM | [6][7] | |
| ERK Phosphorylation (EC50) | NCI-H358 | 5.8 µM | [6] |
Key Experimental Methodologies for Target Engagement Validation
Validating the direct interaction of an inhibitor with KRASG12D in a cellular context can be achieved through several robust experimental techniques. Below are detailed protocols for three widely used methods: Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and Western Blotting for downstream signaling analysis. The use of a deuterated compound like this compound is particularly advantageous in mass spectrometry-based methods like IP-MS, as it can serve as an internal standard for precise quantification.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[10]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture KRASG12D mutant cancer cells (e.g., AsPC-1, PANC-1) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Analyze the amount of soluble KRASG12D protein in each sample by Western Blotting or an AlphaScreen® assay.[10]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
dot
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to isolate a protein of interest and its binding partners from a complex mixture, such as a cell lysate. This can be used to confirm the direct binding of an inhibitor to its target.
Experimental Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat KRASG12D mutant cells with this compound or a control compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for KRASG12D that has been conjugated to magnetic or agarose beads.
-
Allow the antibody-bead conjugate to bind to the KRASG12D protein.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the KRASG12D protein and its bound partners (including the inhibitor) from the beads.
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry analysis by digestion with an enzyme like trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides corresponding to KRASG12D and any co-precipitated proteins. The presence and quantification of this compound can also be directly measured.
-
dot
Western Blotting for Downstream Signaling
Inhibition of KRASG12D should lead to a reduction in the phosphorylation of downstream effector proteins in the MAPK and PI3K/AKT signaling pathways.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed KRASG12D mutant cells and treat with a dose-response of this compound or other inhibitors for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of key downstream proteins (e.g., p-ERK, p-AKT, p-S6) and their total protein counterparts.[11]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of downstream targets indicates effective target engagement and pathway inhibition.
-
// Nodes KRASG12D [label="KRAS G12D\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inhibitor -> KRASG12D [arrowhead=tee, color="#EA4335"]; KRASG12D -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; KRASG12D -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; }
References
- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astellas.com [astellas.com]
- 3. astellas.com [astellas.com]
- 4. ESMO 2024 – Astellas defends its degrader | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. ASP3082 | KRAS G12D PROTAC | Probechem Biochemicals [probechem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of KRAS G12D Inhibition Versus Standard of Care
This guide provides a detailed comparison of the in vivo efficacy of a potent and selective KRAS G12D inhibitor, MRTX1133, with the standard of care treatments for pancreatic and colorectal cancers harboring the KRAS G12D mutation. The content is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform preclinical and clinical research.
The KRAS G12D Signaling Pathway: A Key Target in Oncology
The KRAS protein is a critical node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation, survival, and differentiation.[1] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling through pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are hallmarks of cancer.[2][3] MRTX1133 is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS G12D, preventing its activation and subsequent oncogenic signaling.[4][5][6]
Caption: The KRAS signaling pathway and the mechanism of MRTX1133.
In Vivo Efficacy Comparison: MRTX1133 vs. Standard of Care
The following sections present a comparative summary of the in vivo efficacy of MRTX1133 and standard of care chemotherapy regimens in preclinical models of pancreatic and colorectal cancer.
Pancreatic Ductal Adenocarcinoma (PDAC)
The standard of care for metastatic pancreatic cancer often includes a combination of gemcitabine and nab-paclitaxel.[7][8][9] Preclinical studies have demonstrated the potent antitumor activity of MRTX1133 in KRAS G12D-mutant PDAC models, both as a monotherapy and in combination with chemotherapy.[10][11][12][13]
| Parameter | MRTX1133 | Gemcitabine + Nab-paclitaxel |
| Cancer Model | AsPC-1 subcutaneous xenografts (KRAS G12D) | Mouse model of PDA |
| Treatment Regimen | 30 mg/kg, intraperitoneal, twice daily | Gemcitabine and nab-paclitaxel co-administration |
| Efficacy Readout | Tumor regression (-4 mm³ net growth with NPT-GEM) | Evidence of tumor regression |
| Tumor Growth Inhibition | Significant delay in tumor growth, reduced to 56 mm³ | Significantly smaller tumors compared to vehicle or gemcitabine alone |
| Toxicity | No significant body weight changes observed | Well-tolerated with blood counts in acceptable ranges |
| Combination Benefit | Synergistic effects when combined with nanoparticle-paclitaxel chemotherapy | Not applicable in this direct comparison |
Colorectal Cancer (CRC)
For advanced colorectal cancer, FOLFIRI (a combination of 5-fluorouracil, leucovorin, and irinotecan) is a commonly used chemotherapy regimen.[14][15] MRTX1133 has also been evaluated in preclinical CRC models, demonstrating significant tumor growth inhibition.[4] Furthermore, combining MRTX1133 with the anti-EGFR antibody cetuximab has been shown to overcome resistance and enhance antitumor effects in KRAS G12D-mutant CRC models.[16][17]
| Parameter | MRTX1133 | FOLFIRI |
| Cancer Model | KRAS G12D mutant colorectal cancer xenograft | Orthotopic model of colon cancer |
| Treatment Regimen | 50 mg/kg, oral, once daily | 5-FU + Leucovorin + CPT-11 (16 or 24 mg/kg) |
| Efficacy Readout | 70% reduction in tumor volume in 28 days | Prolonged survival |
| Tumor Growth Inhibition | Significant tumor growth inhibition | Significant inhibition of primary tumor growth |
| Metastasis | Not specified in the provided results | Inhibition of metastasis |
| Toxicity | No major toxicity reported | Not specified in the provided results |
| Combination Benefit | Enhanced efficacy when combined with cetuximab | Not applicable in this direct comparison |
Detailed Experimental Protocols
In Vivo Tumor Model Studies
Pancreatic Cancer Xenograft Model (MRTX1133):
-
Animal Model: 4–6-week-old female NOD/SCID mice.[10]
-
Cell Line: AsPC-1 human pancreatic cancer cells (harboring KRAS G12D mutation).[10]
-
Tumor Implantation: Subcutaneous injection of cancer cells.[10]
-
Treatment: MRTX1133 administered intraperitoneally at doses of 3, 10, or 30 mg/kg twice daily.[18] In other studies, it was combined with nanoparticle-paclitaxel chemotherapy.[10]
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were weighed. Body weight was monitored as an indicator of toxicity.[10]
Colorectal Cancer Orthotopic Model (FOLFIRI):
-
Animal Model: Nude mice.[14]
-
Tumor Implantation: Orthotopic implantation of colon cancer cells.[14]
-
Treatment: FOLFIRI regimen consisting of 5-FU, leucovorin, and CPT-11.[14]
-
Efficacy Assessment: Survival time was the primary endpoint. Primary tumor growth and metastasis were also evaluated.[14]
Colorectal Cancer Xenograft Model (MRTX1133):
-
Animal Model: Mouse xenograft models using KRAS G12D-transfected LS513 and CACO-2 cells.[16]
-
Treatment: Oral administration of MRTX1133 at 50 mg/kg once daily.[4] In some studies, MRTX1133 was combined with cetuximab.[16]
-
Efficacy Assessment: Tumorigenesis was evaluated, showing significant inhibition with MRTX1133, which was further enhanced with the addition of cetuximab.[16]
Visualizing the Research Process
The following diagrams illustrate the typical workflow of in vivo efficacy studies and the logical framework of this comparative guide.
Caption: A typical workflow for in vivo efficacy studies.
Caption: The logical structure of this comparative guide.
Conclusion
The preclinical data presented in this guide highlight the significant potential of the KRAS G12D inhibitor MRTX1133 as a therapeutic agent for KRAS G12D-mutated pancreatic and colorectal cancers. In vivo studies demonstrate that MRTX1133 can induce tumor regression and substantial tumor growth inhibition, in some cases exceeding the effects of standard of care chemotherapy regimens in similar preclinical models.[4][10][18]
Notably, the efficacy of MRTX1133 can be further enhanced through combination therapies, such as with nanoparticle-paclitaxel in pancreatic cancer and with anti-EGFR antibodies like cetuximab in colorectal cancer, which can overcome resistance mechanisms.[10][16] These findings provide a strong rationale for the continued clinical development of MRTX1133 and other KRAS G12D inhibitors, both as monotherapies and in combination with existing and novel anticancer agents, with the ultimate goal of improving outcomes for patients with these difficult-to-treat malignancies.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 13. Chemo Boosts KRAS Inhibitor Against Pancreatic Cancer - NCI [cancer.gov]
- 14. The Combination of 5-FU, Leucovorin and CPT-11 (FOLFIRI) Prolongs Survival through Inhibition of Metastasis in an Orthotopic Model of Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 15. Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 16. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 17. Cetuximab Enhances the Efficacy of MRTX1133, a Novel KRASG12D Inhibitor, in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Deuterium Advantage: A Comparative Guide to the Pharmacokinetics of KRASG12D-IN-3-d3
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective and durable inhibitors targeting the KRAS G12D mutation, a key driver in numerous cancers, has led to the exploration of innovative chemical strategies to enhance drug properties. One such strategy is the selective incorporation of deuterium, a stable isotope of hydrogen. This guide provides a comparative analysis of the pharmacokinetic advantages of KRASG12D-IN-3-d3, a deuterated KRAS G12D inhibitor, against its non-deuterated counterparts and other inhibitors in the class.
Enhanced Metabolic Stability and Pharmacokinetic Profile of this compound
Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes.[3][4] This "kinetic isotope effect" can lead to several downstream pharmacokinetic advantages.[3][4]
While specific pharmacokinetic data for this compound and its non-deuterated analog, KRASG12D-IN-3, are not publicly available, the well-established principles of deuteration allow for a strong inference of its improved properties.[1][5] The following table presents a comparative summary of expected pharmacokinetic parameters for this compound against a representative non-deuterated KRAS G12D inhibitor, MRTX1133, for which preclinical data is available.
Comparative Pharmacokinetic Parameters
| Pharmacokinetic Parameter | This compound (Deuterated - Expected) | MRTX1133 (Non-Deuterated) | Pharmacokinetic Advantage of Deuteration |
| Metabolic Stability | Increased resistance to metabolism.[3][4] | Susceptible to first-pass metabolism. | Slower metabolic clearance, leading to prolonged exposure.[5] |
| Half-life (t½) | Expected to be longer. | 1.12 ± 0.46 h (oral) and 2.88 ± 1.08 h (intravenous) in rats.[6] | A longer half-life may allow for less frequent dosing.[5] |
| Oral Bioavailability (F) | Expected to be higher. | Low; 2.92% in rats.[6] | Reduced first-pass metabolism can significantly increase the fraction of the drug that reaches systemic circulation. |
| Maximum Concentration (Cmax) | Expected to be higher for a given dose. | 129.90 ± 25.23 ng/mL in rats (25 mg/kg oral).[6] | Improved bioavailability and reduced clearance contribute to higher peak plasma concentrations. |
| Area Under the Curve (AUC) | Expected to be greater. | Data not available for direct comparison. | Increased AUC signifies greater overall drug exposure, which can enhance therapeutic efficacy.[5] |
Note: The expected advantages for this compound are based on the established principles of deuteration in drug discovery.[1][5]
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined preclinical experiments. Below are detailed methodologies for key in vivo pharmacokinetic studies and the subsequent bioanalytical analysis.
In Vivo Pharmacokinetic Study Protocol
A typical in vivo pharmacokinetic study in a rodent model (e.g., mice or rats) is conducted as follows:
-
Animal Models: Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically 8-10 weeks old, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Formulation and Administration: The test compound (e.g., this compound or a non-deuterated comparator) is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water) for oral (PO) and intravenous (IV) administration.
-
Oral Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
Intravenous Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from a subset of animals at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
LC-MS/MS Bioanalytical Protocol for Quantitation in Plasma
The concentration of the KRAS inhibitor in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Vortex the samples for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC): Use a high-performance liquid chromatography (HPLC) system (e.g., Shimadzu or Waters) with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 3-5 minutes) is used to elute the analyte and internal standard.
-
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Caption: Simplified KRAS signaling pathway.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salamandra.net [salamandra.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent Deuterated Compounds as Potential KRASG12D Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRAS G12D Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of KRASG12D-IN-3-d3 and other prominent inhibitors targeting the KRAS G12D mutation. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug discovery.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cell signaling, and its mutations are implicated in a significant percentage of human cancers. The G12D mutation, in particular, is a common driver in pancreatic, colorectal, and lung cancers, making it a critical target for therapeutic intervention. This guide focuses on a comparative analysis of emerging and established inhibitors of KRAS G12D.
Performance Data of KRAS G12D Inhibitors
The following table summarizes the biochemical and cellular activities of several key KRAS G12D inhibitors. This data is crucial for evaluating the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Kd (pM) | Cell Line | Reference |
| KRASG12D-IN-3 | KRAS G12D | Cell Growth Inhibition | 0.38 | - | AGS | [1] |
| Cell Growth Inhibition | 1.23 | - | AsPC-1 | [1] | ||
| MRTX1133 | KRAS G12D | ERK Phosphorylation Inhibition | 2 | - | AGS | [2] |
| 2D Viability | 6 | - | AGS | [2] | ||
| Nucleotide Exchange Inhibition | 0.14 | - | - | [3] | ||
| Biochemical Binding | - | 0.2 | - | [4] | ||
| BI-2852 | pan-RAS | GTP-KRASG12D::SOS1 AlphaScreen | 490 | - | - | [5][6] |
| pERK Inhibition (Cellular) | 5800 | - | NCI-H358 | [5][6] | ||
| Biochemical Binding (ITC) | - | 740,000 | - | [5][7] |
Note: this compound is the deuterium-labeled version of KRASG12D-IN-3. Deuterium labeling is often used in drug metabolism and pharmacokinetic studies.[3]
Experimental Protocols
The data presented in this guide are derived from a variety of biochemical and cell-based assays. Understanding the methodologies behind these assays is essential for interpreting the results accurately.
Biochemical Assays
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between two molecules. For KRAS inhibitors, it is often used to quantify the disruption of the KRAS-effector protein interaction (e.g., KRAS-SOS1 or KRAS-RAF1). The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when in close proximity, generating a chemiluminescent signal. A decrease in signal indicates that the inhibitor is disrupting the protein-protein interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact. This technique is used to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between an inhibitor and the KRAS protein. The inhibitor is titrated into a solution containing the KRAS protein, and the heat released or absorbed is measured.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are used to measure the binding of an inhibitor to the KRAS protein or the disruption of a protein-protein interaction. The assay involves a donor fluorophore and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A change in the FRET signal indicates binding or disruption of binding.
Cell-Based Assays
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): These assays determine the effect of an inhibitor on the growth and proliferation of cancer cell lines harboring the KRAS G12D mutation. The CellTiter-Glo® assay, for instance, measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to reduced cell viability.
-
ERK Phosphorylation Assay (e.g., Western Blot or ELISA): The KRAS protein is a key component of the MAPK/ERK signaling pathway.[8][9] When KRAS is active, it leads to the phosphorylation of downstream proteins, including ERK.[8][10] Assays that measure the levels of phosphorylated ERK (pERK) are used to determine if an inhibitor is effectively blocking KRAS signaling within the cell. A reduction in pERK levels indicates successful target engagement and pathway inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of KRAS G12D inhibitors and how they are evaluated.
Caption: Simplified KRAS signaling pathway.
The diagram above illustrates the central role of KRAS in relaying signals from cell surface receptors to the nucleus, ultimately controlling cell proliferation, survival, and differentiation. KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[9] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling.
Caption: General experimental workflow for KRAS inhibitor evaluation.
This workflow outlines the typical progression of evaluating a potential KRAS inhibitor, starting from initial screening and optimization, followed by detailed biochemical and cellular characterization, and culminating in preclinical in vivo studies.
Concluding Remarks
The development of potent and selective KRAS G12D inhibitors represents a significant advancement in the pursuit of targeted therapies for some of the most challenging cancers. While compounds like MRTX1133 show remarkable potency in both biochemical and cellular assays, the landscape of KRAS G12D inhibitors is continually evolving with new entrants like KRASG12D-IN-3. This guide provides a snapshot of the current data to aid researchers in navigating this promising field. Continued investigation and head-to-head studies will be crucial in determining the clinical potential of these and future KRAS G12D inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 7. Oncogenic KRAS G12D mutation promotes dimerization through a second, phosphatidylserine-dependent interface: a model for KRAS oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS G12D mutant | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. selleckchem.com [selleckchem.com]
- 10. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
Reproducibility and Comparative Analysis of KRAS G12D Inhibitors
A Guide for Researchers and Drug Development Professionals
The quest for effective therapies targeting KRAS mutations, particularly the prevalent G12D mutation, is a focal point of cancer research. This guide provides a comparative analysis of experimental data for the investigational inhibitor KRASG12D-IN-3-d3 and other notable KRAS G12D inhibitors. Due to the limited publicly available data for this compound, this guide also includes information on its non-deuterated form, KRASG12D-IN-3 (compound Z1084), and compares it with more extensively studied inhibitors to offer a broader context for its potential performance and reproducibility.
Data Summary
The following table summarizes the available in vitro efficacy data for KRASG12D-IN-3 and other selected KRAS G12D inhibitors. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| KRASG12D-IN-3 (Z1084) | KRAS G12D | Cell Growth Inhibition | AGS | 0.38 | [1] |
| AsPC-1 | 1.23 | [1] | |||
| MRTX1133 | KRAS G12D | pERK Inhibition | AsPC-1 | Single-digit nM | [2] |
| Cell Proliferation | AsPC-1 | Single-digit nM | [2] | ||
| VS-7375 (GFH375) | KRAS G12D | Cell Proliferation | Multiple KRAS G12D lines | Single-digit nM EC50 | [3] |
| INCB161734 | KRAS G12D | Not specified | PDAC, CRC, NSCLC, OC | N/A (Clinical Trial) | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are generalized protocols for key experiments used to evaluate KRAS G12D inhibitors.
Cell Growth Inhibition Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).
1. Cell Culture:
-
Culture KRAS G12D mutant cell lines (e.g., AsPC-1, AGS) in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
3. Viability Assessment:
-
Use a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle-treated cells.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of KRAS downstream signaling by quantifying the levels of phosphorylated ERK (pERK).
1. Cell Lysis:
-
Seed cells and treat with the inhibitor for a shorter duration (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
1. Animal Model:
-
Implant KRAS G12D mutant human cancer cells (e.g., AsPC-1) subcutaneously into immunocompromised mice.
2. Tumor Growth and Treatment:
-
Monitor tumor growth until they reach a specified size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer the inhibitor (e.g., orally) at a predetermined dose and schedule.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
4. Data Analysis:
-
Compare the tumor growth inhibition between the treated and control groups.
Reproducibility and Future Directions
The reproducibility of the experimental results for any KRAS G12D inhibitor is paramount for its clinical development. The limited data on KRASG12D-IN-3 and its deuterated form, this compound, necessitates further independent studies to validate the initial findings. Researchers are encouraged to perform side-by-side comparisons with established inhibitors like MRTX1133 under identical experimental conditions to accurately assess its relative potency and potential for further development. The provided protocols offer a standardized framework to facilitate such comparative studies and enhance the reproducibility of findings in the field of KRAS-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gurufocus.com [gurufocus.com]
- 4. Incyte Announces Phase 1 Results for its TGFβR2×PD-1 Bispecific Antibody in Advanced Colorectal Cancer and KRAS G12D Inhibitor in Advanced Pancreatic Ductal Adenocarcinoma | Business Wire [sttinfo.fi]
A Comparative Analysis of KRAS Inhibitors: Benchmarking KRASG12D-IN-3-d3 Against Adagrasib and Sotorasib
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel KRASG12D inhibitor, KRASG12D-IN-3-d3, against the established KRASG12C inhibitors, adagrasib and sotorasib. This document outlines their mechanisms of action, target specificities, and available preclinical data, with a focus on quantitative comparisons and experimental methodologies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The development of covalent inhibitors targeting a specific mutation, G12C, has marked a significant breakthrough in cancer therapy. Sotorasib and adagrasib are two such FDA-approved inhibitors that have demonstrated clinical efficacy in patients with KRASG12C-mutated tumors.
More recently, efforts have intensified to target other prevalent KRAS mutations, such as G12D. KRASG12D-IN-3 (also known as compound Z1084) is a novel, orally active inhibitor of KRASG12D. This guide aims to provide a preliminary benchmark of its deuterated version, this compound, against adagrasib and sotorasib, based on the currently available, albeit limited, preclinical data.
Mechanism of Action and Target Specificity
Adagrasib and sotorasib are both covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRASG12C mutant protein.[1][2] This covalent modification locks the KRASG12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] Their specificity for the G12C mutation stems from the unique reactivity of the cysteine residue at position 12, which is absent in wild-type KRAS and other KRAS mutants.
In contrast, KRASG12D-IN-3 is a non-covalent inhibitor that targets the KRASG12D mutation. The G12D mutation involves a substitution of glycine with aspartic acid, which does not provide a reactive cysteine for covalent targeting. Therefore, KRASG12D-IN-3 likely employs a different binding mechanism to achieve its inhibitory effect, presumably by interacting with the switch-II pocket of the KRASG12D protein. Its deuterated form, this compound, is expected to have a similar mechanism of action but may possess altered pharmacokinetic properties due to the deuterium modification.
In Vitro Potency
The following table summarizes the available in vitro potency data for the three inhibitors against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies and experimental conditions should be interpreted with caution.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) |
| KRASG12D-IN-3 | KRASG12D | AGS | Gastric Adenocarcinoma | 0.38[3] |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.23[3] | ||
| Adagrasib | KRASG12C | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 (2D)[2] |
| H358 | Non-Small Cell Lung Cancer | 0.2 - 1042 (3D)[2] | ||
| SW1573 | Non-Small Cell Lung Cancer | |||
| H2122 | Non-Small Cell Lung Cancer | |||
| H1373 | Non-Small Cell Lung Cancer | |||
| Sotorasib | KRASG12C | NCI-H358 | Non-Small Cell Lung Cancer | ~6[1] |
| MIA PaCa-2 | Pancreatic Cancer | ~9[1] | ||
| H23 | Non-Small Cell Lung Cancer | 690.4[4] |
Note: The IC50 values for adagrasib are presented as a range observed across a panel of 17 KRASG12C-mutant cell lines in 2D and 3D culture conditions.[2] The data for KRASG12D-IN-3 is from supplier information and references a patent application (WO2024061370A1).
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of these KRAS inhibitors. The specific details for KRASG12D-IN-3 are inferred from standard practices, as the full experimental protocol from the patent is not publicly available.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50%.
General Protocol:
-
Cell Culture: Cancer cell lines harboring the specific KRAS mutation (G12D or G12C) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance readings are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Pathway Modulation
Objective: To assess the effect of the inhibitor on downstream signaling pathways.
General Protocol:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the extent of pathway inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified KRAS signaling pathway and points of intervention for the inhibitors.
Caption: Generalized experimental workflow for in vitro inhibitor testing.
Conclusion and Future Directions
Adagrasib and sotorasib have paved the way for targeted therapy against KRAS-mutant cancers, specifically those harboring the G12C mutation. The emergence of inhibitors like KRASG12D-IN-3 targeting the more prevalent G12D mutation is a promising development.
Based on the limited available data, KRASG12D-IN-3 demonstrates potent in vitro activity against KRASG12D-mutant cell lines, with IC50 values in the low nanomolar range. This positions it as a compound of significant interest for further investigation.
However, a comprehensive head-to-head comparison with adagrasib and sotorasib is currently hampered by the lack of publicly available, peer-reviewed data for KRASG12D-IN-3. Further studies are required to elucidate its broader preclinical profile, including its selectivity, in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. As more data becomes available, a more definitive assessment of its therapeutic potential relative to the established KRASG12C inhibitors will be possible.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. The information on this compound is preliminary and has not been peer-reviewed.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling KRASG12D-IN-3-d3
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent, novel compounds like KRASG12D-IN-3-d3 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Potential Hazards
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the related KRAS(G12D) protein indicates that it may cause mild skin and eye irritation.[1] As this compound is a potent inhibitor designed for research, it should be handled as a potentially hazardous compound with unknown long-term health effects. Standard laboratory practices for handling potent chemical compounds should be strictly followed.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Change frequently, especially if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, long-sleeved lab coat. A flame-resistant coat should be considered if working with flammable solvents. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe and heel shoes that cover the entire foot. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials (spatulas, weigh paper, vials, solvents) inside the hood before starting.
-
PPE : Don the appropriate PPE as outlined in the table above.
-
Weighing : Carefully weigh the solid this compound compound on analytical balance inside the fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
Solution Preparation
-
Solvent Addition : Add the desired solvent to the vial containing the weighed compound slowly and carefully to avoid splashing.
-
Dissolution : Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved. Keep the vial capped as much as possible.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Experimental Use
-
Aliquotting : If necessary, create smaller aliquots from the stock solution to minimize the number of times the primary container is opened.
-
Handling : When using the solution, always work within the fume hood. Use caution to avoid spills and aerosol generation.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disclaimer: The information provided is based on general laboratory safety principles and data available for similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for the most accurate and comprehensive safety information. If an SDS is not available, treat the compound with the highest degree of caution.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
